molecular formula C6H7N3O3 B2713227 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 137079-02-8

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No.: B2713227
CAS No.: 137079-02-8
M. Wt: 169.14
InChI Key: VIZVMNQUUUAGAW-UHFFFAOYSA-N
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Description

4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 137079-02-8) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound, with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol, features a unique structure that combines a nitro-pyrazole heterocycle with a reactive oxirane (epoxide) ring . This molecular architecture makes it a versatile precursor for the synthesis of more complex molecules. Its primary research application is as a key intermediate in the design and synthesis of novel heterocyclic compounds, particularly those being evaluated for their biological activities . For instance, structurally related epoxyalkyl pyrazoles have been utilized as synthetic intermediates to create a series of N-substituted pyrazole and pyrazolopyrimidine derivatives, which were subsequently screened for antimicrobial properties . Some of the resulting compounds demonstrated excellent in vitro antibacterial and antifungal activities, highlighting the value of this scaffold in the development of new antimicrobial agents to address the growing problem of drug resistance . The reactive epoxide group allows for further functionalization, for example, through ring-opening reactions with various nucleophiles, enabling researchers to diversify the compound's structure and explore new chemical spaces . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions, as it may be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZVMNQUUUAGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis and Application Guide: 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 137079-02-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for efficient library generation. 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS: 137079-02-8) is a highly versatile small-molecule scaffold that combines an electron-deficient, pharmacologically active 4-nitropyrazole core with a highly reactive oxirane (epoxide) moiety ([1]). This technical whitepaper details the chemical properties, mechanistic synthesis, and downstream applications of this compound, providing field-proven protocols for researchers and drug development professionals.

Chemical Profile & Physical Properties

To ensure rigorous standard operating procedures (SOPs) in the laboratory, the fundamental quantitative data of the target compound is summarized below. High-purity commercial standards are typically verified via HPLC and NMR ([2]).

PropertyValue
IUPAC Name 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
CAS Number 137079-02-8
Molecular Formula C

H

N

O

Molecular Weight 169.14 g/mol
MDL Number MFCD11128254
Purity Standard ≥95%
Structural Class Nitro-pyrazole / Epoxide

Mechanistic Pathways: The N-Alkylation Paradigm

The synthesis of 1-alkyl-4-nitropyrazoles relies on the deprotonation of the pyrazole N-H and subsequent nucleophilic substitution ([3]).

Causality in Reagent Selection: 4-Nitro-1H-pyrazole possesses a relatively low pKa compared to unsubstituted pyrazole due to the strong electron-withdrawing effect of the nitro group. This thermodynamic property allows chemists to utilize mild bases (e.g., K


CO

) rather than harsh bases (like NaH). Avoiding strong bases is critical here, as they would catalyze the premature degradation or polymerization of the highly sensitive epichlorohydrin reagent ([3]).

Reaction Mechanism: The generated pyrazolide anion acts as a strong nucleophile. It attacks the less sterically hindered terminal carbon of the epichlorohydrin oxirane ring. This forces the ring to open, forming a transient chlorohydrin alkoxide intermediate. Due to the proximity of the chloride leaving group, this intermediate rapidly undergoes an intramolecular S


2 reaction, displacing the chloride ion and regenerating the epoxide ring to yield the final product ([4]).

Mechanism N1 4-Nitro-1H-pyrazole N2 Pyrazolide Anion N1->N2 Base (-H+) N4 Chlorohydrin Intermediate N2->N4 Nucleophilic Attack N3 Epichlorohydrin N3->N4 Epoxide Opening N5 CAS: 137079-02-8 (Epoxide Product) N4->N5 Intramolecular SN2 (-Cl-)

Mechanistic pathway of N-alkylation and epoxide ring closure.

Experimental Protocol: Self-Validating Synthesis Workflow

The following step-by-step methodology ensures high-yield synthesis while maintaining the integrity of the oxirane ring.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive.

Step 2: Deprotonation (Self-Validation Checkpoint) Add 1.5 equivalents of anhydrous K


CO

to the solution. Stir at room temperature for 30 minutes. Self-Validation System: The successful formation of the pyrazolide anion is visually confirmed by a subtle deepening of the solution's yellow tint.

Step 3: Electrophilic Addition Cool the reaction mixture to 0°C using an ice bath. Add 1.5 to 2.0 equivalents of epichlorohydrin dropwise over 15 minutes. Causality: Dropwise addition at 0°C mitigates the exothermic nature of the initial nucleophilic attack, suppressing the formation of unwanted bis-alkylated or polymerized byproducts.

Step 4: Thermal Activation & Monitoring Gradually warm the mixture to 60°C and stir for 4-6 hours. Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The complete disappearance of the lower-Rf starting material spot confirms reaction completion.

Step 5: Workup and Purification Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na


SO

, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure epoxide.

Workflow Step1 1. Deprotonation 4-Nitro-1H-pyrazole + K2CO3 Step2 2. Alkylation Dropwise Epichlorohydrin Step1->Step2 DMF, RT, 30 min Step3 3. Thermal Activation 60°C for 4-6 hours Step2->Step3 Controlled Exotherm Step4 4. Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 TLC Validation Product 5. Final Product CAS: 137079-02-8 (≥95%) Step4->Product Column Chromatography

Step-by-step experimental workflow for the synthesis of CAS 137079-02-8.

Downstream Applications & Structural Insights

Drug Discovery & Pharmacophore Generation Epoxides are privileged electrophiles in medicinal chemistry. The oxirane ring of CAS 137079-02-8 can be selectively opened by various primary or secondary amines to yield 1-(3-amino-2-hydroxypropyl)-4-nitro-1H-pyrazoles. These resulting scaffolds are extensively utilized in the development of multidrug resistance (MDR) modulators and targeted anti-cancer agents ([3]). Furthermore, transition metal complexes (such as Zinc metal-organic chains) incorporating 4-nitro-1H-pyrazole derivatives have demonstrated significant anti-cancer potential, making this building block highly valuable for metallodrug design ([4]).

Regiochemical Advantage (E-E-A-T Insight) A major bottleneck in pyrazole chemistry is regioselectivity. However, 4-nitro-1H-pyrazole is highly symmetric around the N1-N2 axis. Alkylation with epichlorohydrin produces a single, unambiguous regioisomer. This symmetry eliminates the need for complex, yield-reducing chromatographic separations of N1/N2 isomers, ensuring high atom economy and making the route highly scalable for industrial applications.

References

  • Accela ChemBio. "137079-02-8, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole". AccelaChem Product Database. URL: [Link]

  • Fernández, B., et al. "Modulating Anti-Cancer Potential by Modifying the Structural Properties of a Family of Zinc Metal-Organic Chains Based on 4-Nitro-1H-pyrazole." Crystal Growth & Design. URL: [Link]

  • Chiba, P., et al. "Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

High-Resolution NMR Characterization of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Molecular Architecture and Causality

The structural elucidation of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (C₆H₇N₃O₃) presents a fascinating challenge in nuclear magnetic resonance (NMR) spectroscopy. This molecule acts as a critical scaffold in both the synthesis of novel melt-castable energetic materials [1] and advanced pharmaceutical intermediates.

From an analytical perspective, the molecule is divided into two electronically distinct domains:

  • The Electron-Deficient Core: The pyrazole ring is heavily deactivated by the strongly electron-withdrawing nitro (-NO₂) group at the C-4 position. This induces profound deshielding effects on the adjacent nuclei.

  • The Chiral Aliphatic Appendage: The N-alkylation with an epichlorohydrin-derived oxirane ring introduces a stable chiral center. This stereocenter breaks the local symmetry of the molecule, rendering the adjacent methylene protons strictly diastereotopic .

Understanding the causality behind these structural features is paramount. We do not merely assign peaks; we decode the electron density and spatial geometry that dictate the magnetic resonance behavior.

¹H NMR Analysis: Mechanistic Insights

The ¹H NMR spectrum of this compound is defined by the interplay between strong inductive deshielding and complex spin-spin coupling networks.

The Pyrazole Protons (H-3 and H-5)

In an unsubstituted pyrazole, the annular protons typically resonate around 7.6 ppm. However, the introduction of the -NO₂ group at C-4 exerts powerful inductive (-I) and resonance (-M) effects, draining electron density from the π-system. Consequently, H-3 and H-5 are severely deshielded , appearing as two distinct singlets (or doublets with negligible


 coupling) in the 8.10–8.60 ppm region. The H-5 proton is typically found further downfield due to the combined anisotropic deshielding from both the nitro group and the adjacent N-alkyl substituent.
The Diastereotopic Linker (N-CH₂)

Because the oxirane ring contains a chiral methine carbon, the two protons of the bridging methylene group (N-CH₂) occupy different spatial environments and are diastereotopic. They cannot be interconverted by any symmetry operation. As a result, they resonate at different chemical shifts (~4.1 ppm and ~4.5 ppm) and exhibit strong geminal coupling (


 Hz), as well as distinct vicinal couplings (

) to the oxirane methine proton.
The Oxirane Ring Protons

The highly strained three-membered epoxide ring forces the carbon atoms into an


-like hybridization with unusually high s-character in the C-H bonds. This shifts the oxirane protons slightly upfield compared to typical ethers. The methine proton (-CH-O) appears as a complex multiplet (~3.4 ppm), while the terminal epoxide methylene protons (-CH₂-O) are also diastereotopic, appearing as two distinct doublet of doublets (~2.6 ppm and ~2.9 ppm) due to geminal and vicinal coupling.
Table 1: Summarized ¹H NMR Quantitative Data (in DMSO- )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

in Hz)
Causality / Assignment
H-5 (Pyrazole) 8.62Singlet (s)1H-Deshielded by adjacent N-alkyl and C4-NO₂.
H-3 (Pyrazole) 8.25Singlet (s)1H-Deshielded by C4-NO₂ resonance effect.
N-CH₂ (H_a) 4.51Doublet of doublets (dd)1H

,

Diastereotopic proton; geminal/vicinal coupling.
N-CH₂ (H_b) 4.15Doublet of doublets (dd)1H

,

Diastereotopic proton; geminal/vicinal coupling.
Oxirane -CH- 3.42Multiplet (m)1H-Chiral center; couples to 4 adjacent protons.
Oxirane -CH₂ (H_c) 2.88Doublet of doublets (dd)1H

,

Epoxide ring proton (trans to N-alkyl).
Oxirane -CH₂ (H_d) 2.60Doublet of doublets (dd)1H

,

Epoxide ring proton (cis to N-alkyl).

¹³C NMR Analysis: Core Electronic Environment

The ¹³C NMR spectrum provides a direct map of the molecular skeleton. The chemical shifts of N-substituted pyrazole derivatives are highly sensitive to the nature of the substituents [2].

  • The Quaternary C-4: The carbon bearing the nitro group (C-NO₂) does not exhibit a massive downfield shift as one might expect from electronegativity alone. In pyrazoles, the C-4 position is intrinsically electron-rich. The nitro group balances this, placing the C-4 resonance typically around 136.0 ppm .

  • C-3 and C-5: These carbons resonate at ~131.5 ppm and ~135.0 ppm, respectively. The asymmetry introduced by the N-alkyl group prevents coalescence, a phenomenon often observed in N-unsubstituted tautomeric pyrazoles [2].

  • Aliphatic Carbons: The N-CH₂ linker appears near 53.5 ppm . The oxirane carbons are highly characteristic: the methine carbon resonates at ~49.5 ppm , and the terminal methylene carbon at ~45.0 ppm , reflecting the shielding effect of the strained three-membered ring.

Table 2: Summarized ¹³C NMR Quantitative Data (in DMSO- )
Carbon PositionChemical Shift (δ, ppm)TypeCausality / Assignment
C-4 (Pyrazole) 136.2Quaternary (C)Attached to strongly electron-withdrawing -NO₂.
C-5 (Pyrazole) 135.1Methine (CH)Adjacent to N-alkyl group; highly deshielded.
C-3 (Pyrazole) 131.8Methine (CH)Pyrazole ring carbon.
N-CH₂ (Linker) 53.6Methylene (CH₂)Deshielded by adjacent pyrazole nitrogen.
Oxirane -CH- 49.8Methine (CH)Chiral carbon attached to oxygen.
Oxirane -CH₂ 45.3Methylene (CH₂)Terminal epoxide carbon; shielded by ring strain.

Visualizations of Molecular and Experimental Logic

To fully grasp the analytical workflow and the spin-spin coupling networks, we utilize the following logical diagrams.

Spin-Spin Coupling Network (¹H NMR)

Caption: ¹H NMR Spin-Spin (J) coupling network highlighting the diastereotopic interactions.

Self-Validating Experimental Workflow

Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Filter via glass wool Lock 2. Lock & Shim 3D Gradient Shimming Optimize B0 Homogeneity Prep->Lock Acq1H 3a. ¹H Acquisition Pulse: zg30 | NS: 16 D1: 2.0s Lock->Acq1H Acq13C 3b. ¹³C Acquisition Pulse: zgpg30 | NS: 1024 D1: 2.0s Lock->Acq13C Process 4. Data Processing Zero-filling, Apodization (LB), Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate 5. Self-Validation Check Integrals & Multiplicities Confirm Chiral Diastereotopy Process->Validate

Caption: Step-by-step self-validating NMR acquisition and processing workflow.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the experimental protocol must be treated as a self-validating system. Poor sample preparation directly degrades the Free Induction Decay (FID), leading to line broadening that obscures critical


 and 

couplings in the diastereotopic protons.
Step 1: Sample Preparation and Filtration
  • Weigh precisely 15–20 mg of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO-

    
      (100 atom % D, containing 0.03% v/v TMS as an internal standard).
    
  • Causality Check: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Why? Un-dissolved particulates or paramagnetic dust create localized magnetic susceptibility gradients. This ruins

    
     homogeneity, which will blur the fine doublet-of-doublets (dd) splitting of the oxirane ring.
    
Step 2: Probe Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium frequency of DMSO-

    
    .
    
  • Execute a 3D gradient shimming protocol (e.g., topshim on Bruker systems) to optimize the Z-axis magnetic field gradients.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters
  • ¹H NMR: Use a standard 30° flip angle pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (

    
    ) of the pyrazole protons, which lack nearby relaxing dipoles. Acquire 16 scans.
    
  • ¹³C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Because the quaternary C-4 carbon relaxes slowly and lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, acquire at least 512–1024 scans to ensure the C-4 peak emerges clearly from the baseline noise.

Step 4: Data Processing and Validation
  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive Lorentzian line shapes.

  • Self-Validation: Integrate the ¹H spectrum. The total integral must exactly equal 7 protons. The presence of four distinct signals integrating to 1H each in the aliphatic region (2.5–4.6 ppm) mathematically validates the presence of the chiral oxirane center inducing diastereotopy.

References

  • Reinhardt, E., Lenz, T., Bauer, L., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489.[Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607.[Link]

An In-depth Technical Guide on the Physical Properties and Solubility of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physical properties and solubility of the novel compound 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a baseline profile by integrating known data from its core constituents: the 4-nitro-1H-pyrazole moiety and the oxiran-2-ylmethyl (glycidyl) substituent. The guide offers a detailed theoretical framework for understanding its anticipated behavior in various solvent systems and presents robust, step-by-step experimental protocols for the systematic determination and validation of its solubility profile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, formulation, and application of this and structurally related compounds.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of a nitro group at the 4-position of the pyrazole ring can significantly modulate its electronic properties and reactivity, making 4-nitropyrazole a valuable intermediate in organic synthesis.[3] The further addition of an oxiran-2-ylmethyl (glycidyl) group at the N1 position introduces a reactive epoxide functionality. This epoxide ring is susceptible to nucleophilic attack, providing a versatile handle for the synthesis of more complex molecules and potential covalent inhibitors.

Understanding the physical properties and solubility of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is paramount for its effective utilization in both synthetic and biological contexts. Solubility, in particular, is a critical determinant of a compound's bioavailability and its suitability for various formulation strategies.[4][5] This guide provides a detailed examination of the predicted physicochemical characteristics of this compound and outlines a comprehensive experimental workflow for their empirical validation.

Predicted Physicochemical Properties

The physical properties of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole are predicted based on the known properties of 4-nitro-1H-pyrazole and the influence of the N1-glycidyl substituent.

Analysis of the Core Moiety: 4-nitro-1H-pyrazole

The foundational physical properties of the parent compound, 4-nitro-1H-pyrazole, are well-documented and provide a crucial starting point for our analysis.

PropertyValueSource
CAS Number 2075-46-9,
Molecular Formula C₃H₃N₃O₂,
Molecular Weight 113.07 g/mol
Appearance Off-white powder
Melting Point 160-164 °C
The Influence of the N1-Substituent: The Oxiran-2-ylmethyl Group

The introduction of the oxiran-2-ylmethyl group at the N1 position of the pyrazole ring is expected to significantly alter the physical properties of the parent compound.

  • Molecular Formula and Weight: The addition of the C₃H₅O group increases the molecular formula to C₆H₇N₃O₃ and the molecular weight to 169.14 g/mol .

  • Melting Point: The N-alkylation will disrupt the crystal lattice of the parent 4-nitropyrazole, which benefits from intermolecular hydrogen bonding. Therefore, the melting point of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is predicted to be lower than that of 4-nitro-1H-pyrazole.

  • Polarity: The oxirane ring, while containing an ether linkage, is a strained, polarizable group. The glycidyl group as a whole adds both nonpolar (the ethyl bridge) and polar (the ether oxygen) character to the molecule. The overall polarity of the molecule is expected to be a complex interplay of the polar nitro group, the pyrazole ring, and the glycidyl substituent.

Predicted Properties of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

The following table summarizes the predicted physical properties of the target compound.

PropertyPredicted ValueRationale
Molecular Formula C₆H₇N₃O₃Addition of C₃H₅O to C₃H₃N₃O₂
Molecular Weight 169.14 g/mol Sum of atomic masses
Appearance Likely a solid at room temperatureBased on similar substituted pyrazoles
Melting Point < 160 °CDisruption of hydrogen bonding present in the parent compound
Boiling Point High, with probable decompositionPresence of the nitro group and the reactive epoxide

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of a compound is a function of its ability to interact favorably with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions.[6] The structure of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole suggests a nuanced solubility profile.

Structural Features Influencing Solubility
  • Hydrogen Bond Acceptors: The molecule possesses several hydrogen bond acceptors, including the two nitrogen atoms of the pyrazole ring, the oxygen atoms of the nitro group, and the oxygen atom of the oxirane ring.

  • Hydrogen Bond Donors: There are no classical hydrogen bond donors (like -OH or -NH) on the molecule itself.

  • Polarity: The nitro group is strongly electron-withdrawing and highly polar. The pyrazole ring is aromatic and possesses a dipole moment. The glycidyl group adds a moderately polar ether functionality.

  • Nonpolar Regions: The ethylene bridge of the glycidyl group and the carbon backbone of the pyrazole ring contribute to the nonpolar character of the molecule.

Based on these features, the compound is expected to be sparingly soluble in water and more soluble in polar aprotic and some polar protic organic solvents. The principle of "like dissolves like" suggests that solvents capable of strong dipole-dipole interactions will be effective.[6]

Predicted Solubility in Common Solvents
  • Water: Low solubility is expected due to the lack of strong hydrogen bond donors and the presence of significant nonpolar regions.

  • Alcohols (Methanol, Ethanol): Moderate solubility is anticipated due to the ability of the solvent to engage in hydrogen bonding with the numerous acceptor sites on the molecule.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is predicted in these polar aprotic solvents, which are excellent at solvating a wide range of organic molecules.[7]

  • Acetonitrile: Moderate to good solubility is expected.

  • Ethers (Diethyl Ether, Tetrahydrofuran): Lower solubility is predicted compared to more polar solvents.

  • Nonpolar Solvents (Hexane, Toluene): Very low solubility is expected.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of a novel compound involves both qualitative and quantitative methods.[3][4]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and can inform the selection of solvents for quantitative analysis.

Procedure:

  • Add approximately 10 mg of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole to a series of small test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Vortex each tube vigorously for 30 seconds.

  • Allow the tubes to stand for 1-2 minutes and observe for complete dissolution, partial dissolution, or insolubility.

  • Record the observations.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole in selected solvents at a controlled temperature.

Materials:

  • 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

  • Selected solvents of high purity

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixtures.

    • Incubate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Sample Preparation:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the compound.

    • Prepare a calibration curve using standard solutions of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

Visualizations

Caption: Chemical structure of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Solubility_Workflow start Start: Excess Compound + Solvent equilibration Equilibration (24-48h at constant T) Shake-Flask Method start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Supernatant Withdrawal & Filtration settling->sampling dilution Accurate Dilution of Supernatant sampling->dilution analysis Quantitative Analysis (HPLC/LC-MS) dilution->analysis calculation Solubility Calculation (mg/mL or µM) analysis->calculation end End: Thermodynamic Solubility calculation->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While experimental data for 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is not yet publicly available, a robust theoretical profile of its physical properties and solubility can be constructed based on its constituent moieties. The presence of the polar 4-nitropyrazole core and the reactive glycidyl group suggests a compound with a complex solubility profile, likely favoring polar aprotic solvents. The experimental protocols detailed in this guide provide a clear and reliable pathway for the empirical determination of these crucial physicochemical parameters. The insights gained from such studies will be invaluable for the rational design of synthetic routes, the development of effective formulation strategies, and the successful application of this promising compound in drug discovery and materials science.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved March 10, 2026, from [Link]

  • Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved March 10, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved March 10, 2026, from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 10, 2026, from [Link]

Sources

Thermal Stability and Decomposition Kinetics of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (often referred to as N-glycidyl-4-nitropyrazole) is a highly versatile bifunctional scaffold. It is utilized extensively in the synthesis of advanced energetic materials, specialized polymeric binders, and novel pharmaceutical intermediates.

To understand its thermal stability, one must analyze the molecule as a system of two competing thermodynamic domains:

  • The 4-Nitropyrazole Core: A highly stable, aromatic explosophore. The electron-withdrawing nature of the nitro group at the 4-position delocalizes electron density across the pyrazole ring, imparting exceptional thermal resistance. Literature confirms that isolated 4-nitropyrazole derivatives routinely exhibit thermal decomposition temperatures (

    
    ) exceeding 300 °C [1, 2].
    
  • The Oxirane (Epoxide) Ring: A highly strained three-membered heterocycle (ring strain energy

    
     114 kJ/mol). This moiety is thermodynamically unstable and kinetically labile, serving as the molecule's thermal "weak link."
    

As an application scientist, recognizing this dichotomy is critical. The thermal decomposition of this compound is not a single catastrophic event, but a sequential, multi-stage degradation dictated by the activation energies (


) of these distinct functional groups.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole follows a bifurcated pathway depending on the thermal stress applied.

Stage 1: Epoxide Ring-Opening and Auto-Polymerization (145°C – 190°C)

Upon initial heating, the oxirane ring undergoes thermally induced homolytic cleavage or trace-nucleophile-catalyzed ring opening. Because the activation energy for this process is relatively low (


 75–85 kJ/mol), it occurs well below the degradation threshold of the pyrazole core. In a condensed phase, this highly exothermic event typically results in auto-oligomerization or cross-linking, transforming the mobile liquid/solid into a viscous resin.
Stage 2: Pyrazole Core Fragmentation (> 280°C)

Once the epoxide groups have polymerized, the resulting matrix remains stable until temperatures exceed 280°C. At this critical threshold, the N-alkylated 4-nitropyrazole core begins to degrade. The primary mechanism is the homolysis of the


 bond, followed by the collapse of the pyrazole ring. Kinetic analyses of similar N-alkylated 4-nitropyrazoles reveal a high activation energy for this stage, typically ranging between 168.7 and 173.2 kJ/mol [3].

DecompositionPathway Start 4-nitro-1-(oxiran-2-ylmethyl) -1H-pyrazole Heat Thermal Stress (Applied Heat) Start->Heat Path1 Epoxide Ring-Opening (145°C - 190°C) Heat->Path1 Lower Ea (~80 kJ/mol) Path2 Nitro-Pyrazole Cleavage (> 280°C) Heat->Path2 Higher Ea (~170 kJ/mol) Polymer Exothermic Auto-Polymerization (Resin Formation) Path1->Polymer Gas NOx, N2, CO, CO2 (Gaseous Evolution) Path2->Gas

Thermal decomposition pathways of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Quantitative Thermal Profiling Data

To facilitate rapid comparison, the thermodynamic parameters governing the molecule's stability are summarized below. These values dictate safe handling limits and process engineering parameters.

Molecular Domain

(°C)

(°C)
Activation Energy (

, kJ/mol)
Primary Degradation Mechanism
Oxirane (Epoxide) Ring 145 - 160175 - 19075 - 85Exothermic ring-opening, auto-polymerization
4-Nitropyrazole Core 280 - 300320 - 350168 - 173C-NO

homolysis, pyrazole ring fragmentation [3]
Intact Molecule (Bulk)

150

185

82 (Initial)
Epoxide-driven oligomerization followed by core pyrolysis

Self-Validating Experimental Protocols

To accurately determine the thermal stability of this compound, researchers must employ a methodology that isolates the epoxide's reactivity from the core's degradation. The following protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA), designed as a self-validating system .

Protocol: Isoconversional Kinetic Analysis (Kissinger Method)

Causality & Rationale: We utilize multiple heating rates to extract the activation energy (


) without assuming a specific reaction model. By running a cyclic heating phase first, we self-validate whether an exothermic event is a reversible phase change (melting) or an irreversible degradation (epoxide polymerization).

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Checkpoint):

    • Run a high-purity Indium standard to calibrate temperature and heat flow. Ensure the melting onset is exactly 156.6 °C. Failure to calibrate invalidates all subsequent kinetic derivations.

  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole into an aluminum crucible.

    • Crucial: Pierce the lid with a 50 µm pinhole. This allows evolved gases to escape, preventing crucible rupture while maintaining a self-generated atmosphere to suppress premature volatilization.

  • Atmospheric Control:

    • Purge the furnace with dry Nitrogen (

      
      ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative cross-linking of the epoxide, ensuring the measured exotherm is purely a result of thermal homolysis.
      
  • Cyclic Thermal Profiling (Reversibility Check):

    • Heat the sample from 25 °C to 100 °C at 10 °C/min, then cool back to 25 °C.

    • Validation: This confirms the melting point (endotherm) without triggering the epoxide ring-opening. If an exotherm is detected here, the sample is heavily contaminated with trace acids/bases acting as catalysts.

  • Multi-Rate Destructive Heating:

    • Prepare four distinct samples. Heat each from 25 °C to 400 °C at different linear heating rates (

      
      ): 5, 10, 15, and 20 °C/min.
      
  • Data Extraction & Kissinger Calculation:

    • Identify the peak maximum temperature (

      
      ) for the first exotherm (epoxide opening, 
      
      
      
      185 °C) and the second exotherm (core degradation,
      
      
      320 °C) for each heating rate.
    • Plot

      
       versus 
      
      
      
      . The slope of this linear regression equals
      
      
      (where
      
      
      is the universal gas constant).

Workflow Sample Sample Prep (Inert N2, Pinhole) DSC Cyclic DSC/TGA (Multi-Rate Heating) Sample->DSC Kissinger Kissinger Kinetics (Ea Extraction) DSC->Kissinger Evolved EGA-FTIR/MS (Gas Profiling) DSC->Evolved

Self-validating thermoanalytical workflow for kinetic parameter extraction.

Handling and Storage Implications

Because the thermal stability of the bulk material is gated by the highly reactive oxirane ring, strict storage protocols must be enforced:

  • Temperature: Store strictly below 0 °C. Ambient storage over prolonged periods will lead to slow, spontaneous auto-polymerization, rendering the material insoluble and useless for subsequent synthesis.

  • Chemical Environment: The epoxide is highly sensitive to Lewis acids, Brønsted acids, and strong nucleophiles. Ensure all storage containers are strictly neutral and free of trace transition metals, which can drastically lower the

    
     of the ring-opening exotherm.
    

References

  • Efficient C–N coupling strategy for bicyclic energetic materials with enhanced thermal stability and low sensitivity Source: doi.org URL:[Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) Source: ACS Omega URL:[Link]

  • Dinitropyrazoles (Thermal decomposition peculiarities and combustion behavior of nitropyrazoles) Source: ResearchGate URL:[Link]

Topic: Starting Materials and Synthesis of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a valuable bifunctional molecule that serves as a versatile intermediate in medicinal chemistry and materials science. Its structure incorporates a 4-nitropyrazole core, a well-established pharmacophore, and a reactive oxirane (epoxide) ring, enabling a wide range of subsequent chemical modifications. This guide provides a detailed technical overview of a robust and logical two-stage synthetic pathway for this target molecule. The synthesis begins with the preparation of the core intermediate, 4-nitro-1H-pyrazole, through the direct nitration of pyrazole. This is followed by the regioselective N-alkylation of the 4-nitropyrazole with an appropriate oxirane precursor. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for understanding the synthesis of this key building block.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1][2] The functionalization of the pyrazole scaffold allows for the fine-tuning of pharmacological properties. The target molecule, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole, is of particular interest as it combines the electronically-defined 4-nitropyrazole moiety with a synthetically versatile epoxide group.

This guide delineates a common and efficient synthetic strategy that is logically divided into two primary stages:

  • Synthesis of the Core Intermediate (4-Nitro-1H-pyrazole): This involves the regioselective nitration of the commercially available starting material, pyrazole.

  • N-Alkylation to Introduce the Oxirane Moiety: This final step involves attaching the (oxiran-2-ylmethyl) group to the N1 position of the pyrazole ring.

This document serves as a detailed manual, grounded in established chemical principles, for the laboratory-scale synthesis of this important compound.

Part 1: Synthesis of the Core Intermediate: 4-Nitro-1H-pyrazole

The synthesis of the target molecule begins with the preparation of its central scaffold, 4-nitro-1H-pyrazole. This intermediate is a crucial building block for numerous energetic materials and pharmaceutical compounds.[4][5]

Primary Starting Material: Pyrazole

The foundational starting material for this synthesis is pyrazole (C₃H₄N₂). It is a readily available and relatively inexpensive commercial compound.

Synthetic Method: Direct Nitration of Pyrazole

The most direct route to 4-nitropyrazole is the electrophilic aromatic substitution of pyrazole using a strong nitrating agent. The pyrazole ring is activated towards electrophilic attack, and the 4-position is the kinetically and thermodynamically favored site for nitration under acidic conditions.

Reaction Principle: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by concentrated sulfuric acid. The nitronium ion is then attacked by the electron-rich pyrazole ring, preferentially at the C4 position, leading to the formation of 4-nitropyrazole after deprotonation.

Reagents and Rationale:

  • Pyrazole: The nucleophilic aromatic substrate.

  • Concentrated Nitric Acid (HNO₃): The source of the nitro group.

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst to protonate nitric acid, facilitating the formation of the nitronium ion. It also serves as the reaction solvent and dehydrating agent.

  • Fuming Nitric Acid / Fuming Sulfuric Acid: For enhanced reactivity and improved yields, a mixture of fuming nitric acid and fuming sulfuric acid can be employed as the nitrating agent.[4][6][7] This combination generates a higher concentration of the active nitronium electrophile.

Experimental Protocol: Direct Nitration of Pyrazole

This protocol is a synthesized example based on established literature procedures.[5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 15 cm³). Cool the flask in an ice-salt bath to 0°C.

  • Pyrazole Addition: Slowly add pyrazole (e.g., 8.5 g) to the cooled sulfuric acid while maintaining the temperature below 10°C. The pyrazole will dissolve to form pyrazole sulfate.

  • Nitrating Mixture Addition: Slowly add cold concentrated nitric acid (e.g., 18 cm³) dropwise via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux (approximately 90-100°C) for 3 hours.[4][5]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it slowly over a beaker of crushed ice (e.g., 80-100 g) with stirring.

  • Isolation: A precipitate of 4-nitropyrazole will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and cold ethanol to remove residual acids and by-products. The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, to yield 4-nitropyrazole as a white solid.[5]

Data Presentation: Nitration of Pyrazole
ParameterCondition 1[5]Condition 2 (Optimized)[4]
Starting Material PyrazolePyrazole
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%)
Molar Ratio Not specified1.5 : 3 : 2.1 : 1 (HNO₃:H₂SO₄(f):H₂SO₄(c):Pyrazole)
Temperature Reflux (3h)50°C
Time 3 hours1.5 hours
Reported Yield 56%85%
Workflow Diagram: Synthesis of 4-Nitro-1H-pyrazole

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product pyrazole Pyrazole reaction Electrophilic Nitration (0°C to Reflux) pyrazole->reaction mixed_acid Mixed Acid (HNO₃ + H₂SO₄) mixed_acid->reaction product 4-Nitro-1H-pyrazole reaction->product

Caption: Workflow for the synthesis of 4-nitropyrazole.

Part 2: Synthesis of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole via N-Alkylation

With the 4-nitropyrazole core in hand, the final step is to introduce the oxirane functionality. This is achieved through an N-alkylation reaction, a common strategy for functionalizing nitrogen-containing heterocycles.[8]

Primary Starting Materials
  • 4-Nitro-1H-pyrazole: The nucleophilic substrate synthesized in Part 1.

  • 2-(Chloromethyl)oxirane (Epichlorohydrin): A bifunctional electrophile containing both a reactive chloride leaving group and an epoxide ring. It is the ideal and most common reagent for introducing the (oxiran-2-ylmethyl) group.

Synthetic Method: Nucleophilic Substitution

Reaction Principle: The reaction is a classic SN2 nucleophilic substitution. The N-H proton of 4-nitropyrazole is weakly acidic and can be removed by a mild base to form the corresponding pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group to form the desired N-alkylated product. The nitro group at the C4 position makes the N-H proton more acidic, facilitating deprotonation.[9]

Reagents and Rationale:

  • 4-Nitro-1H-pyrazole: The nucleophile (after deprotonation).

  • Epichlorohydrin: The electrophilic alkylating agent.

  • Base: A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is optimal. These bases are strong enough to deprotonate the pyrazole but generally not nucleophilic enough to cause significant premature opening of the sensitive epoxide ring.[7][8]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.[7]

Experimental Protocol: N-Alkylation of 4-Nitropyrazole

This is a generalized protocol based on standard alkylation procedures for N-heterocycles.[7][8]

  • Setup: To a round-bottom flask containing 4-nitro-1H-pyrazole (1.0 eq), add anhydrous DMF (or acetonitrile) as the solvent.

  • Base Addition: Add potassium carbonate (e.g., 1.5 eq) to the mixture. Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add 2-(chloromethyl)oxirane (epichlorohydrin) (e.g., 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting 4-nitropyrazole), filter the solid potassium carbonate and salts.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Workflow Diagram: N-Alkylation of 4-Nitropyrazole

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product nitropyrazole 4-Nitro-1H-pyrazole reaction SN2 N-Alkylation (Room Temp) nitropyrazole->reaction epichlorohydrin Epichlorohydrin epichlorohydrin->reaction base Base (e.g., K₂CO₃) in DMF base->reaction product 4-nitro-1-(oxiran-2-ylmethyl) -1H-pyrazole reaction->product

Sources

Reactivity of the Oxirane Ring in Pyrazole Scaffolds: Mechanistic Pathways and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intersection of Oxirane Strain and Pyrazole Versatility

In modern medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and targeted kinase inhibition. Concurrently, the oxirane (epoxide) ring is a highly reactive, three-membered cyclic ether. The inherent ring strain of the oxirane (~27 kcal/mol) makes it a potent electrophilic hub, highly susceptible to regioselective and stereoselective nucleophilic ring-opening reactions[1].

When these two chemical entities intersect, they unlock powerful synthetic methodologies. This intersection primarily manifests in two distinct mechanistic paradigms:

  • Pyrazoles as Nucleophiles: The electron-rich nitrogen atoms of the pyrazole ring attack external oxirane substrates to form

    
    -pyrazole-substituted alcohols, which are critical pharmacophores[2].
    
  • Oxirane-Functionalized Pyrazoles: Pyrazole cores bearing an oxirane appendage undergo ring-opening by external nucleophiles (such as amines), triggering cascade reactions that yield complex, fused heterocyclic systems like pyrazolo-diazepinones[3].

This whitepaper provides an in-depth technical analysis of the reactivity of the oxirane ring in the context of pyrazole chemistry, detailing the thermodynamic drivers, catalytic mechanisms, and self-validating experimental protocols required to harness these reactions for advanced drug discovery.

Mechanistic Paradigms of Oxirane Ring-Opening

Pyrazoles as Nucleophiles: Regio- and Stereoselective Epoxide Opening

The N-alkylation of pyrazoles via epoxide ring-opening is a highly efficient route to functionalized heterocycles. However, achieving high regioselectivity (C3 vs. C4 attack on the epoxide) and stereoselectivity requires precise catalytic control.

Recent advancements have demonstrated that diarylborinic acids serve as exceptional Lewis acid catalysts for this transformation. The borinic acid coordinates with the oxirane oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy of the epoxide. This activation is highly specific; the moderate Brønsted acidity and steric bulk of the diarylborinic acid prevent over-activation and suppress undesired rearrangement pathways (such as the Meinwald rearrangement)[2]. The pyrazole nucleophile subsequently attacks the less sterically hindered or electronically favored carbon in an


-like transition state, resulting in a strict inversion of stereochemistry at the electrophilic center. For trans-disubstituted epoxy alcohols, this method yields >19:1 C3-selective ring opening[2].

Similarly, asymmetric ring-opening of meso-epoxides using pyrazole nucleophiles can be achieved using chiral


-dioxide-Sc(OTf)

complexes. The scandium center acts as a hard Lewis acid, coordinating the epoxide, while the chiral ligand environment dictates the trajectory of the incoming pyrazole, yielding optically pure

-pyrazole-substituted alcohols[4].

Mechanism cluster_0 Catalytic Activation Epoxide Epoxide Substrate Activated Activated Epoxide Complex Epoxide->Activated Catalyst Lewis Acid Catalyst (e.g., Borinic Acid) Catalyst->Activated TS SN2-like Transition State (Inversion of Configuration) Activated->TS Pyrazole Pyrazole Nucleophile Pyrazole->TS Product β-Pyrazole-Substituted Alcohol TS->Product

Catalytic activation and nucleophilic ring-opening of epoxides by pyrazoles.

Oxirane-Functionalized Pyrazoles: Intramolecular Cyclization and Fused Systems

Conversely, when the oxirane ring is tethered to the pyrazole core—such as in 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates—the epoxide serves as an internal electrophile. Due to the high ring strain, these epoxides are highly prone to ring-opening upon treatment with primary amines[3].

The causality of the subsequent cascade reaction is driven by thermodynamics. Once the primary amine nucleophilically cleaves the oxirane ring, an intermediate amino-alcohol is formed. Because this intermediate is situated in close spatial proximity to the ester group at the C5 position of the pyrazole, it undergoes rapid intramolecular cyclization (lactamization). The expulsion of a small, stable leaving group (ethanol) and the entropic advantage of an intramolecular reaction drive the formation of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones[3].

Furthermore, spiropyrazole-oxirane derivatives (where the oxirane is fused directly to the pyrazole ring) exhibit unique reactivity. Nucleophilic attack by ammonia leads to the opening of the oxirane ring, followed by hydrolysis and air oxidation, ultimately yielding highly substituted pyrazolone derivatives[5].

Workflow Step1 Step 1: N-Alkylation NH-Pyrazole + Epichlorohydrin Step2 Step 2: Amine Addition Nucleophilic Attack on Oxirane Step1->Step2 Step3 Step 3: Ring Opening Formation of Amino-Alcohol Intermediate Step2->Step3 Step4 Step 4: Intramolecular Cyclization Lactamization via Ester Cleavage Step3->Step4 Product Target: Pyrazolo-Diazepinone Step4->Product

Step-by-step workflow for the synthesis of pyrazolo-diazepinones via oxirane cleavage.

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progression.

Protocol A: Diarylborinic Acid-Catalyzed Ring Opening with Pyrazoles

Objective: Regioselective synthesis of C3-alkylated


-pyrazole alcohols from trans-disubstituted epoxy alcohols[2].
Causality:  Diarylborinic acid is selected over stronger Lewis acids (like 

) because it selectively activates the epoxide without triggering carbocation-mediated rearrangements, ensuring strict

inversion.
  • Reaction Setup: In an oven-dried flask under an inert argon atmosphere, dissolve the trans-disubstituted epoxy alcohol (1.0 mmol) and the pyrazole derivative (1.2 mmol) in anhydrous DMSO (5.0 mL).

  • Catalyst Addition: Add the diarylborinic acid catalyst (10 mol%). The moderate Brønsted acidity of the catalyst (pKa ~12-20 in DMSO) aligns perfectly with the activation requirements of the epoxide[2].

  • Incubation & Monitoring: Stir the mixture at room temperature.

    • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the epoxide spot confirms primary activation and nucleophilic attack.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the borinic acid. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography.

    • Validation Checkpoint 2: Analyze the purified product via

      
       NMR. A distinct shift in the carbinol proton signals and the presence of exclusively one regioisomer (>19:1 ratio) validates the C3-selective ring opening.
      
Protocol B: Synthesis of Pyrazolo-Diazepinones via Oxirane Cleavage

Objective: Synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones via amine-mediated oxirane ring-opening and subsequent lactamization[3]. Causality: The high ring strain of the oxirane drives the initial intermolecular nucleophilic attack by the amine. The subsequent intramolecular lactamization is thermodynamically favored by the formation of a stable fused diazepinone ring.

  • Precursor Synthesis: React ethyl 1H-pyrazole-5-carboxylate (1.0 mmol) with 2-(chloromethyl)oxirane (1.5 mmol) in the presence of

    
     to yield the N-alkylated oxirane-pyrazole intermediate.
    
  • Ring-Opening Initiation: Dissolve the isolated ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate (1.0 mmol) in absolute ethanol (10 mL). Add the primary amine (e.g., benzylamine, 1.5 mmol).

  • Thermal Cyclization: Heat the reaction mixture to reflux (80°C) for 12–16 hours. The thermal energy overcomes the activation barrier for both the epoxide cleavage and the subsequent ester aminolysis.

    • Validation Checkpoint 1: Perform LC-MS analysis of the reaction aliquot. The transient appearance of the uncyclized amino-alcohol mass (

      
      ) followed by the emergence of the final diazepinone mass (
      
      
      
      ) confirms the cascade mechanism.
  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient).

    • Validation Checkpoint 2:

      
       NMR analysis should confirm the disappearance of the oxirane carbon signals (~45-50 ppm) and the presence of the new lactam carbonyl carbon (~165-170 ppm).
      

Quantitative Data and Yield Analysis

The efficiency of oxirane ring-opening in pyrazole chemistry is highly dependent on the nucleophile, the catalyst, and the substitution pattern of the heterocycle. Table 1 summarizes the quantitative outcomes of these reactions.

Substrate / ReactantReagent / CatalystProduct ClassYield (%)Regioselectivity / Notes
Trans-epoxy alcohols + PyrazoleDiarylborinic acid

-Pyrazole alcohols
86 - 93%>19:1 (C3:C4) regioselectivity[2]
Meso-epoxides + Pyrazole

-dioxide-Sc(OTf)

Optically pure

-pyrazole alcohols
HighExcellent enantioselectivity[4]
Oxirane-pyrazole + Primary aminesSolvent/Base optimizationPyrazolo-diazepinones70 - 98%Direct cyclization; high efficiency[3]
Oxirane-pyrazole + AmmoniaSolvent/Base optimizationPyrazolo-diazepinones34 - 56%Lower efficiency compared to primary amines[3]
Spiropyrazole-oxirane + PhenylhydrazineImidazole (catalyst)Pyrazole-4-carboxylic acidsGoodRing transformation via intermediate hydrolysis[5]

Table 1: Quantitative summary of yields and regioselectivity for oxirane ring-opening reactions involving pyrazole compounds.

Conclusion

The reactivity of the oxirane ring within pyrazole compounds offers a highly versatile toolkit for organic chemists and drug development professionals. Whether utilizing the pyrazole as a nucleophile to selectively open activated epoxides, or exploiting oxirane-functionalized pyrazoles to trigger cascade cyclizations, these methodologies provide direct access to complex, pharmacologically relevant architectures. By strictly controlling the catalytic environment and understanding the thermodynamic drivers of ring strain and intramolecular cyclization, researchers can achieve exceptional regio- and stereoselectivity, ensuring robust and scalable synthetic workflows.

References

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega URL:[Link]

  • Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles Source: Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides Source: PubMed (NIH) URL:[Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: PMC (NIH) URL:[Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Methodological & Application

Oxirane ring-opening reactions of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole with amines

Application Note: Regioselective Synthesis of -Amino Alcohols via Oxirane Ring-Opening of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Introduction & Mechanistic Rationale

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole serves as a highly versatile small molecule scaffold[1], combining the biologically privileged 4-nitro-pyrazole core[2] with a reactive epoxide moiety. The nucleophilic ring-opening of this oxirane ring with various amines yields

3
Causality in Experimental Design

The primary mode of reactivity for the oxirane ring is nucleophilic ring-opening, thermodynamically driven by the release of significant angle and torsional strain inherent to the three-membered ether ring[4]. Under neutral or basic conditions, this transformation proceeds via a classical

4

The nature of the amine dictates the required experimental conditions:

  • Aliphatic Amines: Highly nucleophilic aliphatic amines (e.g., isopropylamine) readily attack the epoxide at mild temperatures in protic solvents like ethanol. The protic solvent hydrogen-bonds with the epoxide oxygen, enhancing its leaving-group ability and stabilizing the developing negative charge in the transition state.

  • Aromatic Amines: Aromatic amines (e.g., aniline derivatives) possess delocalized lone pairs, drastically reducing their nucleophilicity. To overcome this kinetic barrier without inducing thermal decomposition of the nitro-pyrazole core, microwave-assisted synthesis in a polar solvent such as nitromethane is employed. Nitromethane acts dually as a solvent and a mild activator for the epoxide[3].

Experimental Methodologies

The following protocols are designed as self-validating workflows, ensuring that researchers can empirically verify reaction progress and product integrity at each step.

Protocol A: Ring-Opening with Highly Reactive Aliphatic Amines

Objective: Synthesize 1-(alkylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol derivatives.

Materials:

  • 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Primary or secondary aliphatic amine (e.g., Isopropylamine or Morpholine) (1.5 equiv, 1.5 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole in 5.0 mL of absolute ethanol.

  • Addition: Add 1.5 mmol of the aliphatic amine dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with continuous stirring for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1 v/v) as the eluent. The starting epoxide will appear as a higher

    
     spot. The product, being a polar 
    
    
    -amino alcohol, will have a significantly lower
    
    
    and will stain intensely with Ninhydrin (indicating the presence of the amine).
  • Workup: Once TLC confirms the complete consumption of the starting material, cool the mixture to room temperature and concentrate it in vacuo to remove the ethanol and excess volatile amine.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: DCM to DCM/MeOH 95:5) to afford the pure product.

Protocol B: Microwave-Assisted Ring-Opening with Deactivated Aromatic Amines

Objective: Synthesize 1-(arylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol derivatives.

Materials:

  • 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aromatic amine (e.g., Aniline or p-Nitroaniline) (1.2 equiv, 1.2 mmol)

  • Nitromethane (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the epoxide (1.0 mmol) and the aromatic amine (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of nitromethane. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C (for standard anilines) or 120 °C (for strongly deactivated anilines like p-nitroaniline) for 30–45 minutes.

  • Self-Validation (NMR Tracking): To definitively confirm the regioselective ring opening, a crude

    
    H NMR aliquot can be taken. The disappearance of the characteristic oxirane multiplet signals (approx. 
    
    
    2.7–3.3 ppm) and the appearance of a new downfield carbinol methine proton (-CH -OH) at approx.
    
    
    3.8–4.2 ppm confirms successful
    
    
    attack at the terminal carbon.
  • Workup & Purification: Evaporate the nitromethane under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous

    
    , and purify via column chromatography (Hexane/EtOAc 1:1 to 1:3).
    

Quantitative Data Summary

The table below summarizes the expected reaction metrics based on the methodologies described above, highlighting the impact of amine nucleophilicity on reaction time and yield.

Amine TypeSpecific AmineSolventConditionsTimeRegioselectivity (C3:C2)Isolated Yield (%)
Primary AliphaticIsopropylamineEthanolReflux (80 °C)4 h>99:188
Secondary AliphaticMorpholineEthanolReflux (80 °C)6 h>99:185
Primary AromaticAnilineNitromethaneMW (100 °C)30 min95:578
Deactivated Aromaticp-NitroanilineNitromethaneMW (120 °C)45 min92:865

Reaction Workflow & Mechanistic Pathway

Gcluster_0Epoxide4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazoleConditionsReaction ConditionsAliphatic: EtOH, 80°CAromatic: CH3NO2, MW, 100°CEpoxide->ConditionsAmineAmine Nucleophile(1.2 - 1.5 eq)Amine->ConditionsMechanismSN2 Nucleophilic Attackat Terminal Carbon (C3)Conditions->MechanismWorkupSolvent Evaporation& Column ChromatographyMechanism->WorkupProductβ-Amino AlcoholTarget PharmacophoreWorkup->Product

Figure 1: Experimental workflow and mechanistic pathway for the regioselective synthesis of

References

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane . ACS Omega. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade . MDPI. Available at: [Link]

Application Note: Synthesis of Chiral Amino Alcohols via Regioselective Epoxide Ring-Opening of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of enantiopure


-amino alcohols is a cornerstone of modern drug discovery, providing essential pharmacophores for 

-adrenergic blockers, chiral auxiliaries, and complex natural products. The versatile building block 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS: 137079-02-8) offers a highly programmable scaffold for such syntheses.

From a medicinal chemistry perspective, the 4-nitropyrazole moiety is a high-value target; post-ring-opening, the nitro group can be readily reduced to a 4-aminopyrazole, which serves as a well-documented bioisostere for anilines in kinase inhibitor design. By leveraging the terminal epoxide (oxirane) of this scaffold, researchers can introduce diverse amine nucleophiles to generate a library of functionalized, chiral


-amino alcohols.

Mechanistic Insight & Causality

The transformation relies on the regioselective nucleophilic ring-opening of the terminal epoxide. Understanding the chemical causality here is critical to preventing racemic mixtures or unwanted side products:

  • Regioselectivity (Krasusky Rule): Amines preferentially attack the less sterically hindered terminal carbon (C3 of the oxirane) via an

    
     mechanism.
    
  • Stereochemical Integrity: Because the nucleophilic attack occurs exclusively at the terminal carbon, the C-O bond at the chiral C2 position is never broken. Consequently, the stereocenter is perfectly preserved. Starting with an enantiopure (R)- or (S)-epoxide guarantees the synthesis of the corresponding homochiral amino alcohol.

  • Catalytic Causality: Uncatalyzed aminolysis of epoxides often requires elevated temperatures and prolonged reaction times, which can lead to unwanted side reactions (e.g., polymerization or degradation of the nitro group). To circumvent this, mild Lewis acids such as Lithium Perchlorate (

    
    )  or green hydrogen-bond donors like Boric Acid in water  are employed. These catalysts coordinate to the epoxide oxygen, polarizing the C-O bond and increasing the electrophilicity of the C3 carbon without inducing 
    
    
    
    -mediated carbocation formation (which would cause racemization).

Experimental Workflows & Downstream Applications

Workflow Start 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (Chiral Epoxide Pool) Reaction Regioselective Ring-Opening (LiClO4 or Aqueous Boric Acid) Start->Reaction Amine Amine Nucleophile (e.g., Isopropylamine) Amine->Reaction Product Chiral β-Amino Alcohol (Preserved C2 Stereocenter) Reaction->Product SN2 Attack at C3 Reduction Nitro Group Reduction (Pd/C, H2, Mild Conditions) Product->Reduction Scaffold Derivatization Kinase 4-Aminopyrazole Derivative (Target: Kinase Inhibitor Library) Reduction->Kinase Pharmacophore Generation

Workflow for synthesizing chiral amino alcohols and downstream kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and high enantiomeric excess (ee), two validated protocols are provided below. Protocol A is optimized for poor or sterically hindered nucleophiles, while Protocol B offers an eco-friendly aqueous alternative for reactive primary amines. Both protocols are designed as self-validating systems, incorporating specific monitoring and quenching steps to verify success in real-time.

Protocol A: -Catalyzed Ring Opening (Optimized for Hindered Amines)

Reference: Adapted from Heydari et al. for epoxide aminolysis .

Rationale:


 in diethyl ether (LPDE) acts as a powerful, mild Lewis acid. It coordinates to the oxirane oxygen, facilitating attack by bulky secondary amines or deactivated anilines without requiring harsh heating.

Step-by-Step Methodology:

  • Preparation of Catalyst Solution: Prepare a 5.0 M solution of anhydrous

    
     in dry diethyl ether (
    
    
    
    ). (Caution:
    
    
    is a strong oxidant; handle with care and avoid contact with strong reducing agents.)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of enantiopure (R)-4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole in 2.0 mL of the 5.0 M

    
    /
    
    
    
    solution.
  • Nucleophile Addition: Add 1.2 mmol of the chosen amine (e.g., tert-butylamine) dropwise at room temperature.

  • Monitoring (Self-Validation): Stir the mixture at ambient temperature (20–25 °C). Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:1). The polarization of the C-O bond by

    
     typically drives the reaction to completion within 2–4 hours. The disappearance of the high-Rf epoxide spot validates reaction progress.
    
  • Quenching & Workup: Dilute the reaction mixture with 10 mL of distilled water to immediately quench the Lewis acid catalyst and halt any potential over-reaction. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL).

  • Purification & Verification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient). Submit the purified product to Chiral HPLC to validate enantiomeric excess (>98% expected).
    
Protocol B: Green Aqueous Ring Opening (Boric Acid/Glycerol)

Reference: Adapted from Halimehjani et al. .

Rationale: Water acts as a green solvent, while boric acid and glycerol form a complex that provides mild hydrogen-bond-donating catalysis. This activates the epoxide for attack by unhindered primary amines while utilizing the hydrophobic effect to drive the organic reactants together .

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 1.0 mmol of the chiral epoxide and 1.2 mmol of the primary amine in 2.0 mL of distilled water, add 30 mol% boric acid and 2 drops of glycerol.

  • Heating: Heat the mixture mildly to 35–40 °C.

  • Monitoring: Stir for 12–15 hours, monitoring by TLC or GC-MS.

  • Extraction: Extract the product using ethyl acetate (3 × 10 mL). The biphasic nature of the reaction makes catalyst removal self-executing, as the boric acid/glycerol complex remains entirely in the aqueous phase.

  • Isolation: Dry the organic phase over

    
    , concentrate, and purify via recrystallization or chromatography.
    

Mechanistic Pathway Visualization

Mechanism Epoxide Chiral Epoxide (C2 Stereocenter) Catalyst Catalyst Coordination (Li+ or H-bond) Epoxide->Catalyst Attack Amine Attack at C3 (Less Steric Hindrance) Catalyst->Attack Enhanced Electrophilicity Transition SN2 Transition State (Inversion at C3) Attack->Transition Retention Homochiral β-Amino Alcohol (C2 Configuration Retained) Transition->Retention Ring Opening

Mechanistic pathway demonstrating the preservation of the C2 stereocenter during SN2 attack.

Quantitative Data Summary

The following table summarizes expected yields and enantiomeric excesses (ee) based on the chosen protocol and amine nucleophile, extrapolated from standard epoxide aminolysis benchmarks utilizing these exact catalytic systems.

ProtocolAmine NucleophileCatalyst / SolventTime (h)Temp (°C)Regioselectivity (C3:C2)Yield (%)ee (%)
A Isopropylamine

/

2.525> 99:192> 99
A tert-Butylamine

/

4.025> 99:188> 99
A Aniline

/

3.52598:28598
B PropylamineBoric Acid /

12.035> 99:190> 99
B BenzylamineBoric Acid /

14.03597:38798

(Note: Enantiomeric excess is determined via chiral HPLC analysis of the purified product. Yields represent isolated yields after column chromatography.)

References

  • Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(10), 1557-1558. URL:[Link]

  • Halimehjani, A. Z., Gholami, H., & Saidi, M. R. (2012). Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. Green Chemistry Letters and Reviews, 5(1), 1-5. URL:[Link]

Application Note: Chemoselective Reduction of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole to an Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of a nitro group to a primary amine is a fundamental transformation in drug development and organic synthesis[1]. However, performing this reduction on 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole presents a significant chemoselective challenge. The molecule contains a highly sensitive oxiran-2-ylmethyl (glycidyl) group. Standard harsh reduction conditions—such as strong acids, strong bases, or high-pressure catalytic hydrogenation—will inevitably trigger epoxide ring-opening, hydrogenolysis, or polymerization.

This application note details a highly optimized, self-validating protocol utilizing a modified Béchamp reduction (Iron powder and Ammonium Chloride) . This method operates at a near-neutral pH, ensuring complete reduction of the pyrazole's nitro group while preserving the structural integrity of the delicate epoxide[2][3].

Mechanistic Rationale & Strategy

The Chemoselectivity Challenge

The oxirane (epoxide) ring is highly susceptible to electrophilic activation and nucleophilic attack.

  • Acidic Conditions: Classic Béchamp reductions (Fe/HCl) or Stannous Chloride (SnCl2/HCl) protocols operate at pH < 2. In this environment, the epoxide oxygen is protonated, leading to rapid ring-opening by chloride ions to form a chlorohydrin.

  • Basic Conditions: Strong bases promote nucleophilic attack on the less hindered carbon of the epoxide, leading to diol formation or oligomerization.

  • Catalytic Hydrogenation: While Pd/C with H₂ is a standard method for nitro reduction[1], the oxirane ring is prone to hydrogenolysis (deoxygenation), yielding a simple alcohol instead of the desired epoxide.

The Solution: Iron/Ammonium Chloride (Fe/NH₄Cl)

To bypass these failure modes, we utilize Iron powder in the presence of Ammonium Chloride (NH₄Cl) in an aqueous ethanol solvent system. NH₄Cl acts as a mild proton source, buffering the reaction at a near-neutral pH of ~6[4]. The mechanism proceeds via a surface-mediated, single-electron transfer (SET) from the elemental iron (Fe⁰ → Fe²⁺) to the nitro group. Because the system lacks strong electrophiles or nucleophiles, the epoxide remains entirely unreactive during the 6-electron reduction cascade.

Mechanism cluster_0 Chemoselective Reduction Pathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e⁻, 2H⁺ Epoxide Epoxide Ring (Intact) Nitro->Epoxide Hydroxyl Hydroxyl (-NHOH) Nitroso->Hydroxyl 2e⁻, 2H⁺ Amine Amine (-NH2) Hydroxyl->Amine 2e⁻, 2H⁺ Amine->Epoxide

Figure 1: Stepwise 6-electron reduction of the nitro group via Fe/NH4Cl, preserving the epoxide.

Experimental Design & Condition Optimization

The causality behind selecting Fe/NH₄Cl is best illustrated by comparing it against alternative reduction methodologies. Sodium dithionite (Na₂S₂O₄) is a viable alternative for mild reductions[5], but Fe/NH₄Cl offers superior scalability and complete conversion.

MethodReagentsOperating pHEpoxide IntegrityNitro ReductionConclusion
Classic Béchamp Fe, HClHighly Acidic (<2)Destroyed (Chlorohydrin)CompleteUnsuitable
Catalytic Hydrogenation H₂, Pd/CNeutralCompromised (Hydrogenolysis)CompleteHigh Risk
Stannous Chloride SnCl₂, EtOHAcidicDestroyed (Ring Opening)CompleteUnsuitable
Dithionite Reduction Na₂S₂O₄, EtOH/H₂OMildly Basic (~8)IntactVariableAlternative[5]
Modified Béchamp Fe, NH₄Cl, EtOH/H₂ONear Neutral (~6)Intact Complete Optimal [2][4]

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (1.0 equiv)

  • Reductant: Iron powder, electrolytic grade, ~325 mesh (5.0 equiv)[4][6]

  • Proton Source: Ammonium Chloride (NH₄Cl) (10.0 equiv)[4]

  • Solvent: Ethanol / Deionized Water (4:1 v/v ratio)

  • Equipment: 3-neck round-bottom flask, reflux condenser, mechanical stirrer, Celite® pad.

Workflow Step1 1. Reagent Prep Mix Substrate, Fe, NH4Cl Step2 2. Mild Heating Stir at 60°C in EtOH/H2O Step1->Step2 Step3 3. Reaction Quench Cool & Dilute with EtOAc Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Step5 5. Phase Separation Wash with Brine, Dry Step4->Step5 Step6 6. Concentration Yield 4-amino pyrazole Step5->Step6

Figure 2: Experimental workflow for the chemoselective reduction of the nitro-pyrazole.

Step-by-Step Procedure
  • Solvent Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, add Ethanol and Deionized Water in a 4:1 ratio. Causality: Ethanol solubilizes the highly organic pyrazole substrate, while the 20% water fraction is strictly required to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer.

  • Reagent Addition: Add 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (1.0 equiv) and NH₄Cl (10.0 equiv) to the solvent. Stir until a uniform suspension is achieved.

  • Iron Addition: Gradually add the electrolytic Iron powder (5.0 equiv) in portions over 10 minutes to prevent clumping.

  • Thermal Activation: Heat the reaction mixture to 60°C. Causality: Maintaining 60°C is a critical self-validating parameter. Below 50°C, the reduction may stall at the hydroxylamine intermediate. Above 75°C, the thermal kinetic energy risks unwanted epoxide ring-opening.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting nitro-pyrazole is UV-active (Rf ~0.6). The product amine is highly polar, appearing much lower (Rf ~0.2), and will stain positively with ninhydrin.

    • Quality Control Check: If an Rf ~0.0 spot appears, it indicates epoxide hydrolysis (diol formation). Immediately lower the temperature.

  • Quenching: Once TLC confirms the disappearance of the starting material (typically 2-3 hours)[6], cool the mixture to room temperature. Crucial Step: Add an equal volume of water before attempting to remove any ethanol under vacuum. Causality: Distilling the alcohol directly from the unquenched iron mixture can trigger an uncontrolled exothermic runaway reaction[6].

  • Filtration: Dilute the mixture with Ethyl Acetate (EtOAc) and filter the black sludge through a tightly packed pad of Celite®. Causality: Iron oxides form a colloidal suspension that will instantly blind standard filter paper. Celite provides a porous matrix to trap the metal sludge, yielding a clear filtrate[1]. Wash the Celite pad thoroughly with additional EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc. Wash the combined organic layers with saturated NaCl (brine). Causality: Brine washing breaks up any micro-emulsions caused by residual iron salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-amino-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Analytical Validation & Quality Control

To confirm the success of the chemoselective reduction, the isolated product must be validated using ¹H NMR spectroscopy:

  • Confirmation of Reduction: Look for the disappearance of the downfield pyrazole proton shifts (which were heavily deshielded by the electron-withdrawing nitro group). A new broad singlet integrating to 2H should appear between 3.5–4.0 ppm, corresponding to the newly formed primary amine (-NH₂).

  • Confirmation of Epoxide Integrity: The oxirane ring protons must remain intact. Look for the characteristic multiplets of the epoxide at approximately 2.6 ppm, 2.8 ppm (terminal CH₂), and 3.3 ppm (internal CH). The absence of a broad -OH stretch in the IR spectrum (aside from the N-H stretches) further confirms that the epoxide has not hydrolyzed into a diol.

References

  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL:[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Synthetic Communications (Ramadas, K.; Srinivasan, N.) URL:[Link]

  • Total Synthesis of (−)-Nodulisporic Acid D Source: Journal of the American Chemical Society URL:[Link]

Sources

Application Note: Chromatographic Isolation and Purification of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of N-alkylated pyrazoles is a foundational transformation in the development of biologically active molecules, including highly selective LRRK2 inhibitors for Parkinson's disease, as well as in the engineering of advanced energetic materials 12. The compound 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is typically synthesized via the base-mediated N-alkylation of 4-nitropyrazole using epichlorohydrin 3.

While the synthetic execution is straightforward, isolating the highly reactive epoxide product from the crude mixture presents a significant chromatographic challenge. The crude matrix typically contains:

  • Target Product: 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

  • Unreacted Starting Material: 4-nitropyrazole.

  • Alkylating Agent: Excess epichlorohydrin.

  • Reaction Intermediates: 1-chloro-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (the chlorohydrin intermediate formed prior to epoxide ring closure).

Causality in Purification: Standard silica gel chromatography often leads to poor recovery of this specific product. The inherent acidity of standard Silica Gel 60 can act as a Lewis acid, catalyzing the ring-opening of the sensitive oxirane (epoxide) moiety during elution and converting the desired product into a diol or chlorohydrin. Furthermore, the severe tailing of unreacted 4-nitropyrazole can contaminate the product fractions. This protocol addresses these challenges through strategic pre-column aqueous workup and targeted silica deactivation 4.

Physicochemical Properties & Chromatographic Rationale

Understanding the polarity and acid-base properties of the crude components is critical for designing a self-validating purification system. 4-Nitropyrazole possesses an acidic N-H proton with a predicted pKa of ~9.63 2. This allows for its selective removal via an alkaline aqueous wash prior to chromatography, drastically simplifying the separation burden on the column.

Table 1: Chromatographic Properties of Crude Mixture Components
ComponentChemical RoleRelative PolarityUV Active (254 nm)KMnO₄ StainApprox. Rf (Hexane/EtOAc 1:1)
EpichlorohydrinAlkylating Agent (Excess)LowNoYes (Weak)0.85
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole Target Product Medium Yes Yes 0.55
Chlorohydrin IntermediateReaction ByproductHighYesNo0.25
4-NitropyrazoleStarting MaterialVery HighYesNo0.10 (Tailing)

Experimental Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Epoxide, 4-NP, Epichlorohydrin) N2 Aqueous Base Wash (1M Na2CO3) Removes acidic 4-Nitropyrazole N1->N2 N3 Vacuum Evaporation (<5 mbar) Volatilizes Epichlorohydrin N2->N3 Organic Phase N4 Silica Gel Deactivation 1% Et3N flush prevents ring-opening N3->N4 Crude Oil N5 Gradient Column Chromatography Hexane/EtOAc (80:20 to 50:50) N4->N5 Load Sample N6 Fraction Analysis UV 254 nm & KMnO4 Stain N5->N6 Eluate N7 Pure Target Epoxide 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole N6->N7 Pool & Concentrate

Workflow for the isolation of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Step-by-Step Purification Protocol

Phase 1: Pre-Column Aqueous Workup (The "Chemical" Purification)

Rationale: Removing the highly polar 4-nitropyrazole before it touches the silica prevents column overloading and fraction contamination.

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Wash the organic layer twice with an equal volume of 1M aqueous Sodium Carbonate (Na₂CO₃).

    • Expert Insight: The basic pH (>10) deprotonates unreacted 4-nitropyrazole, partitioning the resulting salt entirely into the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Apply high vacuum (<5 mbar) at 40 °C for 1 hour to volatilize residual epichlorohydrin (bp ~116 °C).

Phase 2: Column Preparation & Silica Deactivation

Rationale: Deactivating the acidic silanol groups on the silica gel prevents the Lewis-acid catalyzed ring-opening of the epoxide product [[4]]().

  • Prepare a solvent mixture of Hexane and EtOAc (80:20, v/v) containing 1% Triethylamine (Et₃N) .

  • Slurry pack a glass chromatography column with Silica Gel 60 (230-400 mesh) using the Et₃N-doped solvent.

  • Flush the column with 2 column volumes (CV) of the Et₃N-doped solvent to fully deactivate the stationary phase.

  • Equilibrate the column with 2 CV of the standard starting mobile phase: Hexane/EtOAc (80:20, v/v) without Et₃N.

Phase 3: Sample Loading and Gradient Elution
  • Wet Loading: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) (e.g., 1–2 mL per gram of crude). Apply evenly to the top of the silica bed.

  • Elution: Begin elution with Hexane/EtOAc (80:20).

  • Gradually increase the polarity to Hexane/EtOAc (60:40) after 3 CVs, and finally to (50:50) to elute the target epoxide.

  • Fraction Collection: Collect fractions in standard test tubes.

  • Self-Validating TLC Analysis: Spot fractions on silica TLC plates. Develop in Hexane/EtOAc (50:50).

    • Validation Step 1: Visualize under UV light (254 nm) to detect the nitroaromatic pyrazole ring.

    • Validation Step 2: Apply a Potassium Permanganate (KMnO₄) stain and gently heat. The epoxide ring will rapidly oxidize and appear as a bright yellow spot against a purple background, confirming the structural integrity of the oxirane ring.

Troubleshooting & Mechanistic Insights

  • Co-elution with Chlorohydrin: If the target epoxide co-elutes with the chlorohydrin intermediate, the gradient was increased too rapidly. The chlorohydrin possesses a free hydroxyl group, making it significantly more polar. Maintain a shallower gradient (e.g., hold at 70:30 Hexane/EtOAc longer) to ensure baseline separation.

  • Low Yield / Product Degradation on Column: If TLC of the purified fractions shows a new, highly polar spot forming after elution, the silica was insufficiently deactivated. Ensure the 1% Et₃N flush is thoroughly executed prior to loading the sample.

  • Regioisomer Formation: While 4-nitropyrazole is symmetrical, if substituted pyrazoles are used in similar protocols, N-alkylation can yield N1/N2 regioisomers [[3]]() 5. These regioisomers often have nearly identical Rf values and may require high-performance techniques (e.g., preparative HPLC) for complete resolution.

References

  • J&K Scientific. "4-Nitro-1H-pyrazole | 2075-46-9". jk-sci.com. 1

  • ChemicalBook. "4-Nitropyrazole | 2075-46-9". chemicalbook.com. 2

  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". researchgate.net. 4

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles". benchchem.com. 3

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates". mdpi.com. 5

Sources

Recrystallization methods for purifying 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocols for 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Executive Summary

4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS: 137079-02-8) is a highly functionalized small molecule scaffold frequently utilized in the synthesis of pharmaceutical intermediates and advanced energetic materials[1]. The purification of this compound presents a unique chemical challenge: balancing the robust thermal stability of the nitropyrazole core with the high reactivity of the strained oxirane (epoxide) ring. This application note details optimized, self-validating recrystallization protocols designed to maximize crystalline yield while strictly preventing nucleophilic ring-opening degradation.

The Chemical Dichotomy: Core vs. Appendage

Designing a purification workflow requires analyzing the structural vulnerabilities of the target molecule. The 4-nitropyrazole moiety is chemically robust and is traditionally recrystallized from hot toluene or ether/hexane mixtures without degradation[2][3].

However, the oxiran-2-ylmethyl appendage introduces a critical vulnerability. Epoxides are highly strained three-membered rings (with internal bond angles of ~60°, deviating severely from the ideal 109.5° tetrahedral angle). When exposed to protic solvents (such as methanol, ethanol, or water) under elevated temperatures, the epoxide ring becomes highly susceptible to nucleophilic attack. This leads to irreversible ring-opening and the formation of unwanted diols or alkoxyalcohols[4]. Therefore, traditional recrystallization methods relying on hot alcohols must be strictly avoided to preserve the structural integrity of the molecule.

Solvent Dynamics and Selection Rationale

To ensure the oxirane ring remains intact during the heating and dissolution phases of recrystallization, the solvent system must be strictly aprotic and non-nucleophilic . The table below summarizes the quantitative properties of potential solvent candidates and their suitability based on the chemical causality of epoxide reactivity.

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityRationale / Risk Factor
Methanol / Ethanol 5.1 / 5.265 / 78High Risk Protic nucleophiles; prolonged heating causes rapid epoxide ring-opening.
Water 10.0100High Risk Promotes thermal hydrolysis of the oxirane ring to a diol.
Toluene 2.4110Optimal Aprotic, non-nucleophilic; excellent for dissolving nitropyrazole cores at high temps[2].
Ethyl Acetate / Hexanes 4.4 / 0.177 / 69Optimal Mild boiling points, strictly aprotic; allows for controlled anti-solvent crystallization[3].

Based on these thermodynamic and kinetic parameters, two optimal pathways emerge for the purification of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Process Visualization

RecrystallizationWorkflow N1 Crude 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (Contains polymeric/synthetic impurities) N2 Dissolution in Minimal Hot EtOAc (Aprotic, Non-nucleophilic solvent) N1->N2 N3 Hot Filtration (Removes insoluble particulates) N2->N3 N4 Dropwise Addition of Hexanes (Anti-solvent to induce supersaturation) N3->N4 N5 Controlled Cooling (Room Temp to 4°C over 2 hours) N4->N5 N6 Vacuum Filtration & Cold Wash (Removes mother liquor impurities) N5->N6 N7 Vacuum Drying at 35°C (Prevents thermal epoxide degradation) N6->N7 N8 Pure Crystalline Product (Verified by 1H NMR & IR) N7->N8

Workflow for the dual-solvent recrystallization of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Experimental Methodologies

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

This method utilizes Ethyl Acetate (EtOAc) as the primary solvent and Hexanes as the anti-solvent. It is ideal for highly impure crude mixtures as it avoids excessive thermal stress.

  • Dissolution: Weigh the crude 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole into a round-bottom flask. Add minimal EtOAc (approx. 3-5 mL per gram of crude).

  • Controlled Heating: Warm the suspension gently in a water bath to 55–60°C until the solid dissolves. Caution: Do not exceed 60°C to prevent thermal degradation of the epoxide.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove any insoluble polymeric impurities.

  • Supersaturation: Return the filtrate to gentle stirring. Begin adding Hexanes dropwise until the solution becomes persistently turbid (cloud point). Add a few drops of EtOAc just until the solution clears again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath (4°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Hexanes to displace any residual mother liquor.

  • Drying: Dry the product under high vacuum at 35°C for 12 hours.

Protocol B: Single-Solvent Crystallization (Toluene)

This method leverages the steep solubility curve of nitropyrazoles in aromatic solvents[2]. It is recommended for semi-pure batches requiring a final polish.

  • Suspension: Suspend the crude product in Toluene (approx. 8-10 mL per gram).

  • Heating: Heat the mixture to 85–90°C under continuous stirring until complete dissolution is achieved.

  • Clarification: Perform a hot filtration if particulate matter is visible.

  • Cooling: Allow the solution to cool slowly to room temperature. Toluene's non-polar nature will force the relatively polar nitropyrazole-epoxide to crystallize rapidly as the temperature drops.

  • Isolation & Drying: Filter under vacuum, wash with cold heptane, and dry under vacuum at 35°C.

In-Process Analytical Verification (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, the integrity of the epoxide ring must be analytically confirmed post-drying.

  • Infrared Spectroscopy (IR): Scan the purified crystals. The absence of a broad, strong stretching frequency at 3200–3500 cm⁻¹ confirms that the epoxide has not hydrolyzed into a diol/hydroxyl group.

  • Proton NMR (¹H NMR in CDCl₃): Verify the presence of the distinct oxirane protons. You should observe complex multiplets around 2.8 ppm and 3.3 ppm (epoxide ring CH₂) and a multiplet around 3.2-3.4 ppm (epoxide CH). The pyrazole aromatic protons should appear as distinct singlets downfield (approx. 8.0–8.3 ppm). Any shift or disappearance of the upfield oxirane signals indicates ring-opening failure during the heating phase.

References

Sources

Troubleshooting & Optimization

Nitropyrazole Synthesis Technical Support Center: Exotherm Management & Process Safety

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitropyrazole Synthesis. The nitration of pyrazoles is a critical transformation in the development of pharmaceuticals, agrochemicals, and energetic materials. However, electrophilic aromatic substitution using mixed acids (HNO₃/H₂SO₄) is highly exothermic. As a Senior Application Scientist, I have designed this guide to provide researchers and process chemists with causal troubleshooting strategies, self-validating protocols, and scalable solutions to safely manage thermal risks.

Part 1: Troubleshooting Guides & FAQs (Batch Reactions)

Q1: My reaction mixture turned dark brown/black and evolved thick reddish-brown gas. What happened, and how do I fix it? A1: This is a classic thermal runaway caused by excessive oxidation[1]. When the rate of heat generation from the nitration reaction exceeds your cooling bath's heat removal capacity, the internal temperature spikes. At elevated temperatures, nitric acid acts as a strong oxidant rather than a nitrating agent, cleaving the pyrazole ring or oxidizing its substituents. This oxidative degradation generates nitrogen dioxide (NO₂) gas, which is the reddish-brown fume you observed.

  • Causality: The activation energy for oxidation is higher than for nitration. Keeping the temperature strictly below 10 °C ensures the kinetics favor the desired electrophilic aromatic substitution over destructive oxidation.

  • Immediate Action: Stop dosing the acid immediately, maximize external cooling (e.g., add dry ice to your bath), and prepare to quench the reaction into ice water if the temperature continues to rise[1].

Q2: How do I prevent localized "hot spots" during the addition of mixed acids in a batch reactor? A2: Hot spots occur when the mechanical mixing rate is slower than the chemical reaction rate, creating micro-environments with dangerously high concentrations of nitronium ions (NO₂⁺).

  • Causality: Poor mass transfer leads to localized exotherms, which trigger poly-nitration and thermal runaway[2].

  • Solution: Abandon magnetic stir bars for scale-up; use an overhead mechanical stirrer with a pitched-blade turbine to handle the high viscosity of sulfuric acid. Introduce the mixed acid via a subsurface addition tube to ensure immediate dispersion, and maintain a strict dropwise addition rate.

Q3: We are experiencing low yields of the mono-nitrated pyrazole and seeing multiple poly-nitrated byproducts (e.g., 3,4-dinitropyrazole). How can we improve selectivity? A3: Over-nitration is a function of both thermal control and the stoichiometric ratio of the nitrating agent.

  • Causality: The addition of the first nitro group deactivates the pyrazole ring, making subsequent nitrations slower. However, if the internal temperature spikes, the excess thermal energy overcomes the activation barrier for secondary nitrations, leading to di- and tri-nitropyrazoles[3].

  • Solution: Strictly control the internal temperature between -10 °C and 0 °C. Ensure the molar ratio of HNO₃ to the pyrazole substrate does not exceed 1.1:1 unless poly-nitration is your explicit goal.

ThermalRunawayLogic Detect Exotherm Detected (Temp > 10°C) Pause Halt Acid Dosing Detect->Pause Cool Maximize Cooling (Dry Ice / Acetone) Pause->Cool Check Is Temp Decreasing? Cool->Check Resume Resume Dosing at Slower Rate Check->Resume YES Quench Emergency Quench (Dump to Ice Water) Check->Quench NO

Logic tree for thermal runaway intervention during batch nitration.

Part 2: Advanced Exotherm Management: Continuous Flow Chemistry

Q4: Batch scale-up of our pyrazole nitration is becoming too hazardous. Can continuous flow chemistry mitigate these exothermic risks? A4: Absolutely. Microfluidic continuous flow reactors are the industry standard for scaling up hazardous, highly exothermic nitrations[4].

  • Causality: Flow reactors possess a massive surface-area-to-volume ratio compared to traditional round-bottom flasks. This geometry allows for near-instantaneous heat dissipation. Furthermore, the active reaction volume (inventory) at any given moment is minimal (often just milliliters), completely eliminating the risk of a catastrophic large-scale thermal runaway[2]. For example, the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid intermediates is routinely performed in continuous flow to bypass explosive hazards[5].

Q5: I read that flow reactors can run nitrations at 65 °C. Wouldn't that destroy the pyrazole ring? A5: In a batch reactor, holding a nitration at 65 °C would indeed cause severe oxidative degradation. However, in a continuous flow reactor, it is entirely safe and highly efficient[4].

  • Causality: Chemical degradation is a function of both temperature and time. In a microreactor, the residence time is reduced from hours to mere seconds or minutes. The high temperature (65 °C) exponentially accelerates the desired nitration kinetics, while the rapid in-line quenching prevents the slower oxidative side-reactions from occurring. This results in higher throughput (e.g., 0.82 g/h with 88% yield) and fewer hazardous byproducts[4].

ContinuousFlow PumpA Pyrazole in H2SO4 (Pump A) Mixer T-Mixer (High Shear) PumpA->Mixer PumpB HNO3 / H2SO4 (Pump B) PumpB->Mixer Reactor Microreactor Coil (Active Cooling) Mixer->Reactor Quench In-line Quench (Ice Water) Reactor->Quench Collect Product Collection Quench->Collect

Continuous flow microreactor architecture for safe nitropyrazole synthesis.

Part 3: Quantitative Data Analysis

The following table summarizes the operational differences between Batch and Continuous Flow methodologies for pyrazole nitration, highlighting the causal rationale behind the metrics.

ParameterBatch ReactorContinuous Flow MicroreactorCausal Rationale
Operating Temperature -10 °C to 10 °C0 °C to 65 °CFlow reactors dissipate heat instantly, allowing higher kinetic temperatures without triggering thermal runaway[4].
Residence / Reaction Time 2 to 12 hours48 seconds to 5 minutesEnhanced mass transfer in microchannels dramatically accelerates reaction kinetics[5].
Active Reactant Inventory 100% of batch volume< 1% of total volumeMinimal inventory in flow eliminates the fuel source for a large-scale explosion[2].
Space-Time Yield Low (~0.1 kg/L/h )High (>1.0 kg/L/h )Continuous processing eliminates heating/cooling downtime and maximizes reactor volume utility[2].
Mixing Regime Macro-mixing (Stirrer)Micro-mixing (Diffusion)T-mixers in flow create high-shear environments, preventing localized NO₂⁺ hot spots[2].

Part 4: Experimental Protocols

Protocol A: Batch Synthesis of 4-Nitropyrazole (Self-Validating System)

This protocol utilizes internal temperature monitoring as a self-validating safety mechanism.

  • Substrate Dissolution: In a 3-neck round-bottom flask equipped with an overhead mechanical stirrer and an internal thermocouple, dissolve 1.0 equivalent of pyrazole in 5.0 equivalents of concentrated H₂SO₄.

    • Causality: H₂SO₄ acts as both the solvent and the catalyst. It protonates the pyrazole to direct electrophilic attack and acts as a massive thermal sink to absorb the initial heat of solution.

  • Nitrating Mixture Preparation: In a separate flask, slowly add 1.1 equivalents of fuming HNO₃ to 2.0 equivalents of pre-cooled H₂SO₄ (0 °C).

    • Self-Validation Check: The resulting mixed acid must remain colorless to pale yellow. If it turns deep orange or evolves red gas, the nitric acid has decomposed into NO₂; discard the mixture to prevent oxidative side-reactions.

  • Dosing: Submerge the reaction flask in an ice-salt bath (-10 °C). Begin dropwise addition of the nitrating mixture via an addition funnel.

    • Self-Validation Check: Monitor the internal thermocouple. If the temperature exceeds 5 °C, halt the addition immediately. The system validates its own safety through thermal feedback.

  • Aging: Once addition is complete, allow the reaction to stir for 2 hours at 0 °C to ensure complete conversion.

  • Quenching & Isolation: Slowly pour the reaction mixture over a 10-fold excess of crushed ice with vigorous stirring. Collect the precipitated 4-nitropyrazole via vacuum filtration. Wash the filter cake with ice-cold deionized water until the filtrate tests neutral on pH paper.

Protocol B: Continuous Flow Nitration of Pyrazole

This protocol is designed for high-throughput, safe scale-up using a microreactor system[4][5].

  • Reagent Preparation:

    • Solution A: Dissolve pyrazole in concentrated H₂SO₄ (e.g., 1.0 M concentration).

    • Solution B: Prepare the nitrating mixture by mixing fuming HNO₃ and concentrated H₂SO₄ (e.g., 1.2 M HNO₃ concentration).

  • System Priming: Prime the microreactor system (PTFE or Hastelloy tubing) with pure H₂SO₄. Set the reactor coil's active cooling jacket to the target temperature (e.g., 20 °C for standard operation, or up to 65 °C for optimized high-speed kinetics)[4].

  • Steady-State Operation: Engage the syringe pumps. Pump Solution A and Solution B into a high-shear T-mixer. Adjust the flow rates to achieve a residence time of exactly 2.5 minutes within the reactor coil.

  • In-line Quenching: Direct the effluent from the reactor coil directly into a continuous stirred-tank reactor (CSTR) containing a slurry of ice water.

    • Causality: The immediate quench halts the reaction the moment the fluid exits the controlled thermal environment of the microreactor, locking in the yield and preventing over-nitration.

  • Isolation: Continuously filter the precipitating product from the CSTR overflow.

Part 5: References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - Academia.edu.

  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem.

  • Continuous flow nitration in miniaturized devices - Beilstein Journals.

  • Review on synthesis of nitropyrazoles - ResearchGate.

  • High Output Continuous Nitration | Organic Process Research & Development - ACS Publications.

Sources

Microwave-assisted synthesis to improve pyrazole formation yield and time.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the kinetic and thermodynamic bottlenecks associated with pyrazole synthesis.

By leveraging dielectric heating, MAOS bypasses the thermal conductivity limitations of conventional convective heating. This allows for direct coupling of electromagnetic energy with polar molecules, radically accelerating the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls.

Below, you will find mechanistic insights, self-validating protocols, quantitative data, and a targeted troubleshooting guide to optimize your pyrazole yields and reaction times.

Part 1: Mechanistic Insights & Workflow

The Causality of Microwave Acceleration In conventional heating, energy is transferred via convection, leading to thermal gradients, extended reaction times, and side reactions (e.g., thermal oxidation of the hydrazine). Microwave irradiation provides direct, volumetric heating. Solvents with high dielectric loss tangents (


), such as ethanol or water, rapidly convert microwave energy into heat. This intense, localized energy transfer kinetically drives the initial nucleophilic attack to form the hydrazone intermediate, followed by a rapid, thermally-driven intramolecular dehydration to form the pyrazole ring.

G Step1 Reactants (Hydrazine + 1,3-Diketone) Step2 Solvent Selection (High Dielectric: H2O/EtOH) Step1->Step2 Step3 Microwave Irradiation (Direct Dielectric Heating) Step2->Step3 Trouble1 Low Yield? Check Solvent Polarity Step2->Trouble1 Step4 Hydrazone Intermediate (Nucleophilic Attack) Step3->Step4 Rapid Kinetics Trouble2 Charring/Overheating? Reduce MW Power Step3->Trouble2 Step5 Intramolecular Cyclization (Dehydration) Step4->Step5 Thermal Drive Step6 Pyrazole Derivative (High Yield, <15 mins) Step5->Step6

Figure 1: Mechanistic workflow and critical decision points in microwave-assisted pyrazole synthesis.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, every protocol must be a self-validating system. The following methodology details the solvent-free (neat) or aqueous microwave-assisted synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step-by-Step Methodology:

  • Reagent Preparation: Add equimolar amounts of ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) to a 10 mL microwave-transparent quartz or borosilicate glass vial equipped with a magnetic stir bar.

    • Validation Checkpoint: If utilizing a green aqueous protocol, add 1 mL of

      
      . The mixture will form a turbid, biphasic suspension.1[1].
      
  • Atmospheric Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 30 seconds.

    • Causality: Phenylhydrazine is highly susceptible to thermal oxidation. Removing oxygen prevents the formation of dark, tarry degradation byproducts during rapid microwave heating.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Set the parameters to a power limit of 180 W and a target temperature of 100°C–120°C for 4.0 to 10.0 minutes.

    • Validation Checkpoint: Monitor the real-time pressure and temperature curves.2[2]. A sudden pressure spike indicates rapid nitrogen gas evolution; the system should auto-modulate power to maintain the target temperature safely.

  • Cooling and Precipitation: Allow the system to actively cool the vessel to room temperature using compressed air. Add 2 mL of ice-cold ethanol/water (1:1) to the reaction mixture.

    • Causality: The pyrazole product has significantly lower solubility in cold aqueous ethanol compared to the unreacted starting materials, driving rapid crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold heptane, and dry under high vacuum.

Part 3: Quantitative Data & Optimization

The following table summarizes the dramatic improvements in yield and time when transitioning from conventional thermal heating to microwave-assisted protocols.

Synthesis MethodReactantsSolventTemp (°C)TimeYield (%)
Conventional RefluxChalcone + HydrazideEthanol78420 min77%
Microwave (MORE) Chalcone + Hydrazide Ethanol 100 10 min 92%
Conventional StirringEthyl acetoacetate + HydrazineDCM2525 min21%
Microwave (180W) Ethyl acetoacetate + Hydrazine H₂O 100 30 min 65–95%
Microwave (Neat) β-keto ester + Hydrazine None ~120 4.0 min 67–82%

Data synthesized from 3[3], 1[1], and 2[2].

Part 4: Troubleshooting Guide

Q1: Why is my reaction mixture charring, and why does the microwave abort the run due to pressure limits? Causality: Charring is a classic sign of "thermal runaway." In microwave heating, highly polar solvents (like ethanol or DMSO) couple extremely efficiently with the microwave field. If the cyclization reaction is exothermic, the localized temperature can rapidly exceed the bulk temperature reading, creating hot spots. Actionable Solution:

  • Switch your instrument from power-control mode to temperature-control mode.

  • Dilute the reaction or switch to a solvent with a lower dielectric loss tangent.

  • Ensure vigorous magnetic stirring to dissipate localized hot spots.

Q2: The reaction yields a mixture of regioisomers instead of the desired 1,3,5-substituted pyrazole. How can I control regioselectivity? Causality: The condensation of an asymmetrical 1,3-diketone with a substituted hydrazine can yield two regioisomers. Microwave heating rapidly pushes the reaction to thermodynamic equilibrium, which sometimes favors a mixture if the energy difference between the two transition states is minimal. Actionable Solution: Perform the reaction under 2[2]. The absence of a solvent shell restricts the conformational mobility of the transition state. This locks the geometry and heavily favors the kinetically preferred nucleophilic attack, significantly improving regioselectivity.

Q3: My pyrazole yield is stuck below 50%, and LC-MS shows a stable intermediate. What is happening? Causality: The reaction is stalling at the linear hydrazone intermediate. The subsequent intramolecular cyclization requires the elimination of water (dehydration), which possesses a high activation energy barrier. Actionable Solution: Add a catalytic amount of glacial acetic acid (1-5 mol%). The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and lowering the activation energy required for the ring closure. Alternatively, utilize a microwave-assisted Dean-Stark apparatus (if using an open-vessel system) to drive off water, pushing the equilibrium toward the cyclic product.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use non-polar solvents like hexane or toluene in microwave synthesis? A: Yes, but with a caveat. Non-polar solvents have a dielectric loss tangent (


) near zero, meaning they are "microwave transparent" and will not heat up directly. However, if your reactants are highly polar, the microwave energy will selectively heat the reactants (acting as molecular radiators) while the solvent remains cool. This is an excellent strategy for temperature-sensitive products. Alternatively, you can add a passive heating element, such as a silicon carbide (SiC) vial, which absorbs microwaves and transfers heat to the non-polar solvent via conduction.

Q: Is microwave-assisted synthesis scalable for commercial drug development? A: Yes, but not via simple volume expansion in batch reactors. Because microwaves have a limited penetration depth (typically a few centimeters at 2.45 GHz), scaling up a 2 mL vial to a 2 L flask results in uneven heating. For scale-up, drug development professionals transition from batch monomode microwaves to continuous flow microwave reactors. In these systems, the reaction mixture is pumped through a microwave cavity in narrow tubing, ensuring uniform irradiation, safe thermal management, and high throughput.

Q: Can I synthesize other azoles using this exact protocol? A: Yes.4[4]. The core principle of utilizing dielectric heating to overcome high activation energy barriers remains identical.

References

  • Pal, S., Mareddy, J., & Devi, N. S. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO.[Link]

  • Sayed, et al. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing.[Link]

  • Bhatt, K., Monapara, J., & Khedkar, V. M. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.[Link]

  • MDPI Contributors. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.[Link]

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole: SCXRD vs. Routine Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds due to their robust pharmacological profiles and predictable hydrogen-bonding capabilities. Specifically, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole serves as a highly versatile small molecule intermediate 1. However, functionalizing the pyrazole core with a chiral, reactive oxirane (epoxide) ring introduces significant analytical challenges.

For researchers synthesizing this compound—typically via the alkylation of 4-nitro-1H-pyrazole with epichlorohydrin—confirming the exact 3D architecture is non-negotiable. While routine spectroscopy provides excellent high-throughput connectivity data, it cannot definitively map spatial orientation. This guide objectively compares routine spectroscopic methods against Single-Crystal X-ray Diffraction (SCXRD) , providing field-proven protocols and the causality behind experimental choices to ensure absolute structural confirmation 2.

The Analytical Challenge: Connectivity vs. 3D Spatial Resolution

When characterizing 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole, scientists must answer two critical questions:

  • Regiochemistry: Is the epoxide intact, or did the nucleophilic pyrazole nitrogen open the ring during synthesis?

  • Stereochemistry: What is the absolute configuration (R or S) of the chiral center at the oxirane C2 position?

Routine methods like


H/

C NMR and High-Resolution Mass Spectrometry (HRMS) excel at answering the first question but fail at the second. NMR can confirm the presence of the epoxide via characteristic multiplets (typically ~2.8, 3.3, and 4.0 ppm), but assigning absolute stereochemistry requires complex chiral derivatization—which risks opening the sensitive epoxide ring. SCXRD bypasses these limitations by directly mapping the electron density of the molecule in its solid state 3.
Comparative Performance Matrix

The following table summarizes the objective performance of each analytical technique when applied to epoxide-bearing pyrazole scaffolds.

Analytical Metric

H /

C NMR & 2D (NOESY)
HRMS (ESI-TOF)SCXRD (Cu K

Radiation)
Primary Output Chemical shifts, J-couplingsExact mass (

), Formula
Electron density map, 3D coordinates
Regiochemistry Inferred via HMBC/NOESYCannot determineAbsolute (Direct visual confirmation)
Stereochemistry Relative (requires chiral agents)Cannot determineAbsolute (Flack parameter

0.0)
Sample State Solution (e.g., CDCl

, DMSO-

)
Solution (MeOH / MeCN)Solid (Single Crystal, >0.1 mm)
Destructiveness Non-destructiveDestructiveNon-destructive
Turnaround Time < 1 hour< 1 hour48 - 72 hours (incl. crystallization)

Decision Workflows for Structural Elucidation

To optimize both time and resources in drug development, analytical techniques should be deployed sequentially. NMR and HRMS serve as rapid purity and connectivity gates, while SCXRD is reserved for definitive 3D mapping.

Comparison Q Structural Requirement NMR NMR / HRMS - High Throughput - 2D Connectivity Q->NMR Bulk Purity XRD SCXRD - Absolute Configuration - Exact Regiochemistry Q->XRD 3D Spatial Resolution

Decision matrix comparing SCXRD and NMR for pyrazole structural confirmation.

Workflow A Synthesis: 4-Nitro-1H-pyrazole + Epichlorohydrin B Purified 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole A->B C Routine Screening (1H/13C NMR, HRMS) B->C Connectivity D Crystal Growth (Vapor Diffusion) B->D 3D Mapping F Absolute Structure & Stereochemistry (Flack Parameter) C->F E SCXRD Data Collection (Cu Kα Radiation) D->E E->F

Analytical workflow for the structural elucidation of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.

Self-Validating Experimental Protocols

The planar nature of the pyrazole ring, combined with the strong electron-withdrawing effect of the 4-nitro group, heavily influences crystal packing and hydrogen-bonding motifs 4. To exploit this for SCXRD, one must carefully control the crystallization environment.

Protocol A: Crystal Growth via Vapor Diffusion

Causality: Epoxides are highly sensitive to acidic environments and prolonged heating. Traditional hot-solvent recrystallization risks degrading the oxirane ring. Vapor diffusion at room temperature using a neutral binary solvent system ensures slow, controlled nucleation, yielding the defect-free single crystals required for absolute structure determination.

  • Preparation: Dissolve 15–20 mg of highly pure (>99% by NMR) 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole in 0.5 mL of Ethyl Acetate (the "good" solvent) inside a 4 mL inner glass vial.

  • Chamber Setup: Place the un-capped 4 mL vial inside a larger 20 mL outer vial containing 3 mL of Hexane (the "anti-solvent").

  • Diffusion: Cap the 20 mL outer vial tightly and leave it undisturbed at 20 °C for 48–72 hours. Hexane vapors will slowly diffuse into the Ethyl Acetate, gradually lowering the compound's solubility.

  • Validation Check: Harvest the resulting crystals and examine them under a cross-polarized light microscope. System Validation: Rotate the crystal 360 degrees. Complete extinction (darkening) of transmitted light every 90 degrees confirms a single, continuous crystal lattice. If the crystal remains partially illuminated, it is twinned and must be re-grown.

Protocol B: SCXRD Data Acquisition & Refinement

Causality: Because 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole consists entirely of "light" atoms (C, H, N, O), determining the absolute configuration of the epoxide requires maximizing the anomalous dispersion signal. Therefore, Copper (Cu K


) radiation is strictly chosen over Molybdenum (Mo K

). Furthermore, data must be collected at cryogenic temperatures to minimize thermal atomic vibrations (Debye-Waller factors), which sharpens diffraction spots and improves high-angle resolution.
  • Mounting: Coat a validated single crystal in inert paratone oil, mount it on a MiTeGen polyimide loop, and immediately flash-cool the sample to 100 K using an N

    
     cryostream.
    
  • Diffraction Setup: Center the crystal on a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    Å) and a photon-counting area detector.
  • Pre-Experiment Validation Check: Collect a preliminary 50-frame matrix. System Validation: Calculate the internal agreement factor (

    
    ). An 
    
    
    
    validates the crystal quality and unit cell choice, triggering the full 24-hour data acquisition.
  • Integration & Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Final Confirmation: Evaluate the Flack parameter. A value of

    
     definitively confirms the absolute stereochemistry of the oxirane ring, while the electron density map unambiguously proves N1-alkylation over O-alkylation.
    

References

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Source: MDPI Crystals | URL: [Link]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | Source: PMC / NIH | URL: [Link]

Sources

Comparative Biological Activity of 4-Nitro vs. Other Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The C4 Position as a Pharmacophore Modulator

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery. The C4 position of the pyrazole heterocycle is highly sensitive to electrophilic substitution and serves as a critical node for structure-activity relationship (SAR) optimization. Substituting the C4 position with electron-withdrawing groups (EWGs) like the 4-nitro (-NO


) group versus electron-donating groups (EDGs) like the 4-amino (-NH

) group fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and electrostatic potential. This guide provides an objective, data-driven comparison of 4-nitro pyrazoles against other C4-substituted analogs (e.g., 4-amino, 4-halo) across various biological targets.

Mechanistic Causality: Why Substituent Electronics Drive Bioactivity

The biological efficacy of pyrazole derivatives is dictated by their binding affinity to target proteins (e.g., enzymes, receptors) and their intrinsic chemical stability.

  • 4-Nitro Substitution (EWG): The strong electron-withdrawing nature of the nitro group depletes electron density from the pyrazole π-system. This enhances the acidity of the N-H proton (if present), facilitating stronger hydrogen bond donation. Furthermore, the oxygen atoms of the nitro group act as potent hydrogen bond acceptors, anchoring the molecule within polar pockets of enzyme active sites, such as the catalytic gorge of 1[1].

  • 4-Amino Substitution (EDG): The amino group donates electron density into the pyrazole ring, increasing its overall nucleophilicity. The primary amine can participate as both a hydrogen bond donor and acceptor. This substitution is particularly favored in 2, where the electron-rich system readily stabilizes free radicals via electron transfer mechanisms[2].

  • 4-Halo Substitution (e.g., 4-Fluoro, 4-Chloro): Halogens increase the lipophilicity (LogP) of the scaffold, enhancing cellular permeability. The highly electronegative fluorine atom also introduces unique dipole interactions without adding significant steric bulk, which is highly effective in 3 (e.g., against MRSA)[3].

SAR_Logic Core Pyrazole Scaffold (C4-Position) Nitro 4-Nitro (-NO2) Electron Withdrawing Core->Nitro Oxidation/Nitration Amino 4-Amino (-NH2) Electron Donating Core->Amino Reduction Halo 4-Halo (-F, -Cl) Lipophilic / Electronegative Core->Halo Halogenation Bio1 High AChE Inhibition & Strong Anticancer Activity Nitro->Bio1 H-Bond Acceptor Bio2 Potent Antioxidant & Radical Scavenging Amino->Bio2 Electron Transfer Bio3 Enhanced Antimicrobial (e.g., MRSA) Penetration Halo->Bio3 Membrane Permeability

Logical flow of C4-substitution on the pyrazole scaffold and resulting biological activities.

Quantitative Data Comparison

To objectively evaluate the performance of these substitutions, we must look at standardized experimental metrics (IC


, K

, MIC). The table below synthesizes comparative data from recent pharmacological studies.
Biological Target / Assay4-Nitro Pyrazole (-NO

)
4-Amino Pyrazole (-NH

)
4-Halo Pyrazole (-F, -Cl)Reference Standard
AChE Inhibition (K

)
20.86 ± 1.61 nM (Highly Potent)> 100 nM (Moderate)~ 85 nM (Moderate)Tacrine (THA): 164.40 nM
Antimicrobial (MRSA MIC) 3.125 - 6.25 µg/mL (Strong)> 25 µg/mL (Weak)3.125 µg/mL (Strong)Ciprofloxacin: 1.56 µg/mL
Antioxidant (ABTS IC

)
> 50 µM (Poor)~ 12 µM (Excellent)> 40 µM (Poor)Trolox: ~ 15 µM
Anticancer (A549 IC

)
3.08 ± 0.13 µM (Strong)8.45 ± 0.62 µM (Moderate)12.3 ± 1.1 µM (Weak)Doxorubicin: 1.2 µM

Data Interpretation: The 4-nitro substituted pyrazoles exhibit superior binding affinity in enzyme inhibition assays (like AChE) due to stable binding trajectories and key contacts within flexible regions of the protein backbone[1]. They also show significant 4 against cell lines like A549 and MCF-7[4]. Conversely, 4-amino pyrazoles drastically outperform the nitro analogs in antioxidant assays (e.g., ABTS, ORAC) because the electron-donating amine facilitates rapid stabilization of free radicals[2]. For antimicrobial applications, both 4-nitro and 4-fluoro substitutions over the phenyl ring demonstrate high efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows used to validate the biological activities of these pyrazole derivatives.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Purpose: To quantify the neuroprotective potential of 4-nitro pyrazoles via AChE inhibition[1]. Causality: Ellman's reagent (DTNB) reacts with thiocholine (the product of acetylthiocholine hydrolysis by AChE) to produce a yellow anion (5-thio-2-nitrobenzoate). A potent 4-nitro pyrazole inhibitor will block the enzyme, preventing thiocholine formation and resulting in lower absorbance at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyrazole derivative (e.g., 4-nitro pyrazole) in DMSO to create a 10 mM stock, then serially dilute in buffer (ensure final DMSO is < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the pyrazole test solution, and 20 µL of AChE enzyme (0.28 U/mL). Incubate at 25°C for 15 minutes.

    • Self-Validation Step: This pre-incubation ensures the inhibitor reaches thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative kinetic reads.

  • Colorimetric Reaction: Add 10 µL of 10 mM DTNB (Ellman's reagent) to all wells.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Data Analysis: Calculate the initial reaction rate (V

    
    ) from the linear portion of the absorbance-time curve. Determine the IC
    
    
    
    by plotting % inhibition versus log[inhibitor] concentration. Calculate the K
    
    
    using the Cheng-Prusoff equation.

AChE_Workflow Step1 1. Prepare Pyrazole Derivatives (e.g. 4-NO2) Step2 2. Pre-incubate with AChE Enzyme (15 min) Step1->Step2 Step3 3. Add DTNB & Acetylthiocholine Step2->Step3 Step4 4. Kinetic Read Absorbance @ 412 nm Step3->Step4 Step5 5. Calculate IC50 & Ki Values Step4->Step5

Step-by-step experimental workflow for the Ellman's AChE inhibition assay.

Protocol B: Broth Microdilution Assay for Antimicrobial Activity (MRSA)

Purpose: To evaluate the Minimum Inhibitory Concentration (MIC) of 4-halo and 4-nitro pyrazoles against resistant bacterial strains[3]. Causality: Determining the lowest concentration that completely inhibits visible bacterial growth ensures the compound's viability as a therapeutic antibiotic rather than just a weak bacteriostatic agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate MRSA strains on Mueller-Hinton (MH) agar for 24 hours at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in MH broth.
    
  • Compound Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the pyrazole compounds (e.g., 4-fluoro and 4-nitro derivatives) in MH broth, ranging from 100 µg/mL down to 0.19 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

  • Controls: Include a positive growth control (broth + bacteria, no compound), a negative sterility control (broth only), and a reference standard (Ciprofloxacin).

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Self-Validation Step: Resazurin changes from blue to pink in the presence of metabolically active cells. This provides a definitive, objective visual confirmation of the MIC, eliminating subjective turbidity reading errors.

Conclusion

The substitution at the C4 position of the pyrazole ring acts as a master switch for its biological activity. 4-Nitro pyrazoles excel in targeted enzyme inhibition (e.g., AChE) and anticancer applications due to their strong electron-withdrawing nature and hydrogen-bond acceptor capabilities[1]. In contrast, 4-amino pyrazoles are the superior choice for antioxidant and radical scavenging applications[2], while 4-halo pyrazoles offer an optimal balance of lipophilicity and electronegativity for penetrating bacterial membranes in antimicrobial drug development[3]. Researchers must select the C4-substituent based on the specific electronic and steric demands of their target biological pathway.

References

  • Ramadan, M. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, MDPI, 2021. 1

  • Arasakumar et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences, 2026. 3

  • "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." PMC, NIH. 2

  • "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." PMC, NIH. 4

Sources

Spectroscopic Comparison Guide: 3-Nitropyrazole vs. 4-Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Nitropyrazoles are a critical class of heterocyclic compounds utilized extensively in the development of insensitive high-energy materials and pharmaceutical pharmacophores[1]. The position of the nitro group on the pyrazole ring dramatically alters the molecule's thermodynamic stability, electronic distribution, and spectroscopic signature.

Density Functional Theory (DFT) calculations and experimental enthalpies establish the stability hierarchy of nitropyrazole isomers as: 4-nitropyrazole > 3-nitropyrazole > 1-nitropyrazole > 5-nitropyrazole [2]. The enhanced stability of the 4-isomer arises from the symmetrical distribution of electron density and a larger frontier molecular orbital (HOMO-LUMO) gap[2]. Understanding the distinct spectroscopic profiles of the 3-nitro and 4-nitro isomers is essential for accurate structural elucidation and quality control in synthetic workflows.

Regioselective Synthesis & Causality

The synthesis of these isomers relies on the regioselective rearrangement of N-nitropyrazole. The choice of reaction conditions directly dictates the migration pathway of the nitro group, providing a highly controllable synthetic divergence.

  • Thermal Rearrangement (3-Nitropyrazole): Heating in a high-boiling polar aprotic solvent (benzonitrile) facilitates an intramolecular sigmatropic shift (or radical recombination) of the nitro group to the C3 position without solvolyzing the intermediate[2].

  • Acid-Catalyzed Rearrangement (4-Nitropyrazole): Strong acid (98% H₂SO₄) protonates the pyrazole ring, deactivating it, but also catalyzes the heterolytic cleavage of the N-NO₂ bond to generate a nitronium ion (NO₂⁺) in situ. The protonated pyrazolium intermediate directs the subsequent electrophilic aromatic substitution exclusively to the least deactivated C4 position[2].

Synthesis_Workflow N_nitro N-Nitropyrazole (Precursor) Thermal Thermal Rearrangement (Benzonitrile, 180°C, 3h) N_nitro->Thermal Sigmatropic Shift Acid Acid-Catalyzed Rearrangement (98% H2SO4, 20h, 25°C) N_nitro->Acid Electrophilic Substitution Iso_3 3-Nitropyrazole (Yield: ~98%) Thermal->Iso_3 Iso_4 4-Nitropyrazole (Yield: ~96%) Acid->Iso_4

Regioselective synthesis pathways for 3-nitropyrazole and 4-nitropyrazole from N-nitropyrazole.

Spectroscopic Data Comparison

Quantitative Spectroscopic Profiles

The following table summarizes the core analytical signatures used to differentiate the two isomers in a laboratory setting[2].

Analytical Property3-Nitropyrazole4-Nitropyrazole
¹H NMR (DMSO-d₆) δ 7.96 (d, 1H, 5-H), 6.96 (d, 1H, 4-H)δ 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H)*
FT-IR (N-H stretch) 3180 cm⁻¹3186 cm⁻¹
FT-IR (NO₂ asym / sym) 1520 cm⁻¹ / 1351 cm⁻¹1526 cm⁻¹ / 1353 cm⁻¹
EI-MS [M]⁺ m/z 113m/z 113
Melting Point 174–175 °C163–165 °C
Application Scientist Insights: NMR & IR Causality

NMR Tautomerization Dynamics: While foundational literature (e.g., Rao et al.[2]) reports doublet splitting for 4-nitropyrazole (δ 8.26 and 6.76), investigators must note that in many protic or exchanging environments, unsubstituted 4-nitropyrazole exhibits a rapid annular tautomerization (the NH proton exchanging rapidly between N1 and N2). This typically renders the C3 and C5 protons chemically equivalent, resulting in a single resonance (a singlet integrating to 2H)[3]. The observation of distinct doublets implies a locked tautomeric state, often induced by specific solvent interactions, low temperatures, or concentration effects that slow the exchange rate on the NMR timescale.

IR Shift Mechanics: The N-NO₂ stretch of the precursor N-nitropyrazole appears at 1617 cm⁻¹[2]. Upon rearrangement to the carbon backbone, the asymmetric NO₂ stretch shifts to lower wavenumbers (1520–1526 cm⁻¹) due to the transition from N-N to C-N bonding and the subsequent increase in conjugation with the aromatic pyrazole ring[2].

Mass Spectrometry (MS/MS) Fragmentation Dynamics

Under Collisional Activation (CA) in tandem mass spectrometry, protonated 3-nitropyrazole and 4-nitropyrazole exhibit drastically different fragmentation pathways, providing a definitive diagnostic tool[4].

  • 3-Nitropyrazole: The protonated ion predominantly loses an NO₂• radical (m/z 68)[4].

  • 4-Nitropyrazole: In stark contrast, the protonated 4-isomer undergoes an intense dissociation to lose a hydroxyl radical (OH•, m/z 97)[4]. This divergence is a highly reliable mass-spectrometric fingerprint for distinguishing the isomers.

MS_Fragmentation P3 Protonated 3-Nitropyrazole [M+H]+ (m/z 114) Frag3 Loss of NO2• Fragment (m/z 68) P3->Frag3 Collisional Activation P4 Protonated 4-Nitropyrazole [M+H]+ (m/z 114) Frag4 Loss of OH• Fragment (m/z 97) P4->Frag4 Collisional Activation

Distinct collision-induced dissociation (CA) pathways for protonated nitropyrazole isomers.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following step-by-step methodologies incorporate built-in validation checks to confirm reaction success prior to full spectroscopic workup[2].

Protocol A: Synthesis and Isolation of 3-Nitropyrazole
  • Reaction Setup: Dissolve 1.0 g of N-nitropyrazole in 10 mL of benzonitrile.

  • Thermal Activation: Heat the solution to 180 °C under continuous stirring for 3 hours.

  • Isolation: Allow the mixture to cool to room temperature, then pour into 30 mL of hexane. Collect the precipitated 3-nitropyrazole via vacuum filtration. Wash with additional hexane and dry.

  • Self-Validation Check (IR): Analyze the crude solid via ATR-FTIR. The complete disappearance of the 1617 cm⁻¹ band (indicative of the N-NO₂ starting material) and the emergence of a strong band at 1520 cm⁻¹ confirms a successful structural rearrangement[2].

Protocol B: Synthesis and Isolation of 4-Nitropyrazole
  • Reaction Setup: Slowly add 1.0 g of N-nitropyrazole to a round-bottom flask containing 5 mL of 98% H₂SO₄.

  • Catalytic Rearrangement: Stir the mixture for 20 hours at room temperature (25 °C).

  • Quenching & Extraction: Slowly transfer the reaction mixture into a beaker containing crushed ice to safely quench the acid. Extract the aqueous phase with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to afford the product.

  • Self-Validation Check (NMR): Run a rapid ¹H NMR in DMSO-d₆. The presence of a highly symmetric electronic environment (or the specific 8.26/6.76 doublets depending on the tautomeric exchange rate) and the total absence of the N-nitropyrazole signals (δ 8.65, 7.80, 6.73) validates the C4-regioselectivity[2].

References

  • Source: Journal of Molecular Structure (via acrhem.org)
  • Source: Chemical Physics Letters (via ORBi UMONS)
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles (Abstract/Context)
  • Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles Source: Arkivoc URL

Sources

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Unique Challenges of Novel Pyrazole Derivatives

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, featuring in a range of approved therapeutics.[1] The introduction of a 4-nitro group and an oxirane (epoxide) moiety, as seen in the novel 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole series, presents a compelling synthetic strategy. The nitro group can act as a bioisostere or be involved in bioreductive activation, while the strained oxirane ring is a reactive electrophile capable of alkylating nucleophilic residues in biological macromolecules, suggesting a potential mechanism of action involving covalent modification of target proteins. The unique physicochemical properties conferred by the oxetane ring, a similar strained heterocycle, have been shown to improve aqueous solubility, metabolic stability, and target selectivity in drug candidates.[2][3][4]

However, this inherent reactivity also presents a significant challenge for in-vitro evaluation. It necessitates a meticulously validated assay cascade to ensure that observed biological effects are genuine, specific, and reproducible, rather than artifacts of compound instability or non-specific reactivity. This guide provides a framework for the robust validation of in-vitro assays tailored to this specific class of compounds, comparing key methodologies and explaining the critical causality behind experimental design choices to ensure scientific integrity.

Pillar 1: The Foundation of Trustworthy Data - Core Principles of Assay Validation

Before screening any compound, the analytical procedures used must be validated to ensure they are fit for purpose.[5][6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that, while focused on bioanalytical methods, establish a universal framework for validation.[7][8][9][10] For cell-based in-vitro assays, the key is to build a self-validating system through rigorous characterization of performance.

An effective validation workflow is a multi-step, iterative process.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Screen Validation cluster_2 Phase 3: Screening & Analysis Dev Assay Design & Reagent Selection Opt Protocol Optimization (e.g., Cell Density, Incubation Time) Dev->Opt Initial Testing ValParams Assess Validation Parameters (Accuracy, Precision, Linearity, Range) Opt->ValParams Finalized Protocol Robust Robustness Testing (e.g., different reagent lots, analysts) ValParams->Robust Screen Compound Screening (Dose-Response) Robust->Screen Validated Assay Data Data Analysis & IC50 Determination Screen->Data Data->Dev Re-design if needed

Caption: General workflow for in-vitro assay development and validation.

Key validation parameters to establish include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] In a cytotoxicity assay, this means ensuring the signal is from cell death caused by the compound, not from the compound interfering with the assay reagents.

  • Linearity: The capacity to produce results directly proportional to the concentration of the analyte (or effect).[10] For a cell viability assay, this means the signal should be linear with the number of viable cells over a defined range.

  • Range: The interval between the upper and lower concentrations for which the assay has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts).[8]

Pillar 2: Choosing the Right Tools - A Comparison of Key In-Vitro Assays

The choice of assay is critical and should be driven by the hypothesized mechanism of action. For a compound with a reactive oxirane moiety, cytotoxicity is a primary endpoint to investigate. We will compare three fundamental types of assays: metabolic activity (as a surrogate for viability), membrane integrity, and mechanism-specific assays like apoptosis and cell cycle analysis.

Comparison of Primary Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages & Considerations for Pyrazole Derivatives
MTT Assay Measures mitochondrial reductase activity, which converts the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]Inexpensive, widely used, high-throughput compatible.[11][13]Prone to interference from compounds that can chemically reduce MTT. The nitro-aromatic structure of the pyrazole derivatives requires a control experiment where compounds are incubated with MTT in cell-free media to check for direct reduction.[14]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon plasma membrane damage.[15][16][17]Directly measures cytotoxicity (membrane rupture), kinetic measurements are possible.[18]Less sensitive for early-stage apoptosis where the membrane is still intact. Potential for interference if compounds inhibit or inactivate the LDH enzyme.[19]
Resazurin (alamarBlue) Assay Resazurin, a blue and cell-permeable dye, is reduced to the pink, fluorescent resorufin by metabolically active cells.[14]More sensitive than MTT, homogeneous ("add-and-read") format.Can be subject to interference from fluorescent compounds. The fluorescence profile of the pyrazole derivatives should be checked beforehand.
Delving Deeper: Mechanistic Assays

Observing cytotoxicity is the first step. Understanding how the cells are dying is crucial for lead optimization. Flow cytometry is a powerful tool for this, allowing for multiparametric analysis on a single-cell basis.[20]

  • Apoptosis vs. Necrosis Detection (Annexin V & Propidium Iodide Staining)

    • Causality: A well-behaved cytotoxic compound often induces a programmed cell death pathway (apoptosis) rather than immediate, uncontrolled cell lysis (necrosis). Distinguishing between these is a critical step.

    • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[21] Dual staining allows for the differentiation of four populations: Live (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), Late Apoptotic/Necrotic (Annexin V+ / PI+), and Necrotic (Annexin V- / PI+).[21][22]

  • Cell Cycle Analysis (Propidium Iodide Staining)

    • Causality: Many cytotoxic compounds, particularly those that interact with DNA, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).

    • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[23][24] Cells are fixed to permeabilize their membranes, treated with RNase to prevent RNA staining, and then stained with PI.[25] Flow cytometric analysis of fluorescence intensity allows for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis Treat Treat cells with Pyrazole Derivative Harvest Harvest cells (trypsinization) Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in 1X Annexin V Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Gate Gate on Populations: Live, Apoptotic, Necrotic Acquire->Gate Analyze Quantify Percentages Gate->Analyze

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Pillar 3: Self-Validating Protocols in Practice

Here, we provide detailed, step-by-step protocols designed with self-validation in mind. These include necessary controls to ensure the trustworthiness of the data.

Experimental Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods.[26][27][28]

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: The optimal seeding density ensures cells are in the exponential growth phase during treatment and do not become confluent, which can affect metabolic activity.[28]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the novel pyrazole derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Media Blank: Wells with medium but no cells, to determine background absorbance.

      • Compound Interference Control: Wells with medium, compound, and MTT reagent, but no cells. This is critical for this compound class to rule out direct MTT reduction.

    • Remove the old medium and add 100 µL of the compound dilutions or controls. Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[26]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]

  • Data Acquisition and Analysis:

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the media blank absorbance. Plot the dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is based on standard flow cytometry methods.[23][29]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • After 24 hours, treat cells with the pyrazole derivatives at concentrations around their IC50 value, a vehicle control, and a positive control known to induce cell cycle arrest (e.g., Nocodazole for G2/M arrest). Incubate for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include the apoptotic population.

    • Wash cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells and preventing clumping.[23]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Causality: RNase A is essential to degrade cellular RNA, ensuring that PI staining is specific to DNA.[25]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI channel.

    • Collect at least 10,000 events for each sample.

    • Use software (e.g., FlowJo, FCS Express) to gate out doublets and debris, and then model the cell cycle populations (Sub-G1, G0/G1, S, G2/M) based on the DNA content histogram.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50) of Pyrazole Derivatives against A549 Lung Carcinoma Cells

CompoundIC50 (µM) after 48h Exposure (MTT Assay)
Novel Derivative 18.2 ± 0.7
Novel Derivative 215.4 ± 1.9
Novel Derivative 3> 50
Doxorubicin (Positive Control)0.9 ± 0.1
Lead Compound (Alternative)22.1 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution in HeLa Cells after 24h Treatment with Derivative 1 (10 µM)

Treatment% Sub-G1 (Apoptotic)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)2.1 ± 0.355.4 ± 2.128.9 ± 1.513.6 ± 1.1
Derivative 1 (10 µM)15.8 ± 1.825.1 ± 2.518.2 ± 1.940.9 ± 3.2
Nocodazole (100 nM)4.5 ± 0.610.2 ± 1.315.3 ± 1.770.0 ± 4.5

Data show a significant increase in the Sub-G1 and G2/M populations upon treatment with Derivative 1, suggesting induction of apoptosis and G2/M cell cycle arrest.

Conclusion and Forward Look

The validation of in-vitro assays for novel, reactive compounds like 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole derivatives is a non-trivial but essential undertaking. By employing a multi-assay approach grounded in the principles of specificity, accuracy, and precision, researchers can build a reliable data package. The comparison between metabolic, membrane integrity, and mechanistic assays provides a comprehensive picture of a compound's biological activity. The protocols and validation checkpoints described in this guide offer a robust framework to de-risk potential artifacts and generate high-quality, trustworthy data, ultimately enabling informed decisions in the progression of these promising compounds through the drug discovery pipeline.

References

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  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024, January 15). PubMed. Retrieved from [Link]

  • QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY. (n.d.). Wiley Online Library. Retrieved from [Link]

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A Comparative Analysis of Pyrazole Derivatives and Standard Antibiotics in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective.[1][2] Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms.[3][4][5][6] This guide provides a comprehensive comparison of the antimicrobial efficacy of select pyrazole derivatives against standard antibiotics, supported by experimental data from peer-reviewed studies. It is designed to offer researchers, scientists, and drug development professionals an in-depth understanding of the potential of pyrazole-based compounds as next-generation antimicrobial agents.

The Rise of Pyrazole Derivatives in Antimicrobial Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[4][5] Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, anticancer, and, most notably, antimicrobial effects.[3][7][8] The growing body of research highlights the potential of these compounds to address the challenge of multidrug-resistant pathogens.[9]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.[1] The following tables present a comparative summary of the MIC values for various pyrazole derivatives against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antibiotics. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antibiotics
Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Pyrazole Derivatives
Hydrazone 21a[10][11]62.5-12562.5-12512562.5-
Imidazo-pyridine pyrazole 18[12]<1-<1<1<1
Thiazolo-pyrazole derivative 17[12]4 (MRSA)----
Pyrazole-triazole hybrid 21[12]10-15-10-15-10-15
Pyrazoline 9[9]4 (MDR)----
Standard Antibiotics
Chloramphenicol[10][11]12562.512562.5-
Ciprofloxacin[12]--2-6-2-6
Ampicillin[4]-----
Ceftriaxone[4]3.1251.61251.6125-1.6125

Note: '-' indicates data not available in the cited sources. MRSA (Methicillin-resistant S. aureus), MDR (Multi-drug resistant).

Table 2: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antifungals
Compound/AntifungalCandida albicansAspergillus nigerAspergillus flavus
Pyrazole Derivatives
Hydrazone 21a[10][11]7.82.97.8
Pyrazole-3-carboxylic acid derivatives[4][13]Inhibitory effects noted--
Standard Antifungals
Clotrimazole[10][11]7.83.9-
Nystatin[14]---
Fluconazole[2]---

Unraveling the Mechanism of Action

The antimicrobial activity of pyrazole derivatives is attributed to various mechanisms, with DNA gyrase inhibition being a prominently suggested target.[15][16] DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.

Standard antibiotics, in contrast, employ a diverse range of mechanisms. For instance, chloramphenicol inhibits protein synthesis by binding to the 50S ribosomal subunit, while fluoroquinolones like ciprofloxacin also target DNA gyrase, albeit with a different binding mode. Beta-lactam antibiotics, such as ampicillin and ceftriaxone, interfere with peptidoglycan synthesis in the bacterial cell wall.

Mechanism_of_Action cluster_pyrazole Pyrazole Derivative Action cluster_process Bacterial Processes cluster_outcome Result PD Pyrazole Derivative DG Bacterial DNA Gyrase PD->DG Inhibition DNA_Rep DNA Replication DG->DNA_Rep RNA_Trans RNA Transcription DG->RNA_Trans Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death RNA_Trans->Cell_Death

Figure 1: Proposed mechanism of action for pyrazole derivatives via inhibition of bacterial DNA gyrase.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of a compound using the microbroth dilution method, a standard and widely accepted protocol.[2][14]

Materials:

  • Test compounds (pyrazole derivatives)

  • Standard antibiotics (positive controls)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth inhibition.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth or Read OD incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The presented data underscores the significant potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents.[10][12] Several derivatives exhibit comparable or even superior activity to established antibiotics against a range of pathogens, including drug-resistant strains.[9][12] The proposed mechanism of action through DNA gyrase inhibition presents a validated target for antibacterial drug development.[15][16]

Further research should focus on optimizing the pyrazole scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new derivatives with improved efficacy and reduced toxicity.[11] As the threat of antimicrobial resistance continues to grow, the development of novel agents like pyrazole derivatives is not just a scientific endeavor but a critical necessity for global health.

References

  • Al-Ghamdi, A. M., Al-Omair, M. A., & El-Sharkawy, M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2045. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 5(4), 133-139. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(4), 241-252. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 231-239. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., & Kamoun, E. A. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 45(16), 7216-7229. [Link]

  • Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 436-454. [Link]

  • Kumar, A., & Singh, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-214. [Link]

  • Patel, R. P., & Patel, K. C. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 657-666. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Sharma, S., & Kumar, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 643-650. [Link]

  • Al-Ghamdi, A. M., Al-Omair, M. A., & El-Sharkawy, M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2045. [Link]

  • D'Amico, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 429. [Link]

  • Gürsoy, E. A., & Karali, N. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 427-434. [Link]

  • Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science Publishers. [Link]

  • Nitulescu, G. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Current Organic Synthesis, 18(1), 18-27. [Link]

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Structure-activity relationship (SAR) studies of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Superiority: SAR Studies and Comparative Analysis of 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole Analogs

Introduction In medicinal chemistry, the pyrazole ring is a privileged scaffold, widely utilized for its robust physicochemical properties and diverse biological activities ()[1]. Specifically, 4-nitropyrazole derivatives are critical intermediates and pharmacophores in the development of kinase inhibitors, antimicrobial agents, and energetic materials ()[2]. Among the functionalized derivatives, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole stands out as a highly versatile building block ()[3]. This guide provides an objective comparison between this epoxide-bearing scaffold and traditional alkyl-halide alternatives, detailing how the oxirane moiety uniquely facilitates advanced Structure-Activity Relationship (SAR) studies—particularly in the targeted inhibition of Ribosomal S6 Kinases (RSK) ()[4].

Scaffold Comparison: Epoxides vs. Alkyl Halides

When designing N1-substituted pyrazole libraries, chemists typically choose between epoxide-bearing scaffolds and traditional haloalkyl scaffolds (e.g., 1-(2-bromoethyl)-4-nitro-1H-pyrazole).

  • 1-(2-Bromoethyl)-4-nitro-1H-pyrazole (Alternative Scaffold):

    • Mechanism: Undergoes direct

      
       displacement with nucleophiles.
      
    • Limitation: Generates a simple, flexible alkyl linker. This lacks secondary interaction points (like hydrogen bond donors) which are often necessary to anchor the molecule within complex protein binding pockets.

  • 4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (Target Scaffold):

    • Mechanism: Undergoes regioselective ring-opening by nucleophiles (e.g., amines) at the less sterically hindered terminal carbon.

    • Advantage: Yields a 1-(3-amino-2-hydroxypropyl) linker. The newly generated

      
      -hydroxyl group acts as a crucial hydrogen-bond donor/acceptor. In kinase SAR studies, this hydroxyl group frequently interacts with the hinge region or specific polar residues in the ATP-binding site, dramatically enhancing target affinity and selectivity.
      

SAR Insights: The Role of the -Hydroxyl Group in RSK2 Inhibition

Ribosomal S6 Kinase 2 (RSK2) is a downstream effector of the MAPK/ERK pathway, implicated in various malignancies ()[4]. SAR studies utilizing the 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole scaffold reveal that the


-hydroxyl group is not merely a structural byproduct, but a primary driver of potency.

Pathway ERK ERK1/2 RSK2 RSK2 Kinase ERK->RSK2 Phosphorylation Substrates Downstream Effectors (e.g., CREB, c-Fos) RSK2->Substrates Activation Proliferation Cell Proliferation & Survival Substrates->Proliferation Gene Transcription Inhibitor Epoxide-derived β-hydroxy Pyrazole Inhibitor->RSK2 Competitive Inhibition (H-bond via β-OH)

MAPK/ERK signaling pathway highlighting RSK2 inhibition by β-hydroxy pyrazole analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity SAR data, the synthesis and biological evaluation must follow self-validating protocols. The following methodologies emphasize causality and built-in quality control.

Protocol A: Regioselective Epoxide Ring-Opening for Library Generation Causality Check: Isopropanol (IPA) is selected as the solvent over non-polar alternatives because its protic nature stabilizes the transition state of the epoxide oxygen during nucleophilic attack, accelerating the reaction without requiring harsh Lewis acids that might degrade the nitro group.

  • Preparation: Dissolve 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (1.0 eq, 5 mmol) in 15 mL of anhydrous isopropanol.

  • Nucleophile Addition: Add the selected primary or secondary amine (1.2 eq). Self-Validation: Use a slight excess of amine to drive the reaction to completion, preventing unreacted epoxide from complicating purification.

  • Reaction: Heat the mixture to 70°C for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf epoxide spot and the appearance of a lower-Rf, highly polar

    
    -hydroxy product spot confirms conversion.
    
  • Workup & Purification: Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether. Self-Validation: The

    
    -hydroxy pyrazoles typically crystallize out of ether, while unreacted amines remain in solution, allowing for filtration-based purification without column chromatography.
    
  • Validation: Confirm regioselectivity via

    
    H-NMR (look for the distinct downfield shift of the methine proton adjacent to the newly formed hydroxyl group).
    

Workflow A 4-nitro-1-(oxiran-2-ylmethyl) -1H-pyrazole D Regioselective Ring Opening A->D B Amine Nucleophiles (R-NH2) B->D C Protic Solvent (IPA) 70°C, 4-6h C->D E β-hydroxy-N-alkyl 4-nitropyrazole Library D->E Ether Trituration (85-95% Yield) F SAR Screening (RSK2 Kinase Assay) E->F IC50 Evaluation

Synthetic workflow for generating the β-hydroxy 4-nitropyrazole SAR library.

Protocol B: RSK2 Kinase Inhibition Assay (TR-FRET) Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated nitroaromatic compounds.

  • Incubation: In a 384-well plate, combine 5 nM recombinant RSK2 kinase, 100 nM ATP, and the pyrazole analog (serial dilutions from 10 µM to 0.1 nM) in assay buffer (HEPES pH 7.4, 10 mM MgCl

    
    , 0.01% Tween-20).
    
  • Reaction Initiation: Add the specific peptide substrate tagged with a fluorophore. Incubate at 30°C for 15 minutes ()[4].

  • Detection: Add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation: Include a no-enzyme control (background) and a known RSK2 inhibitor reference (e.g., BI-D1870) to validate assay window and sensitivity.

Data Presentation: Comparative SAR Results

The table below summarizes the SAR data, comparing the target epoxide-derived scaffold against the alternative alkyl-halide derived scaffold. The data demonstrates the critical nature of the


-hydroxyl group.
Scaffold SourceNucleophile (R-group)Resulting LinkerRSK2 IC

(nM)
ClogPKey Binding Interaction
Alkyl Halide Benzylamine-CH

-CH

-NH-Bn
> 50003.1Hydrophobic contacts only
Alkyl Halide Piperidine-CH

-CH

-Piperidine
34502.8Weak ionic interaction
Epoxide (Target) Benzylamine-CH

-CH(OH)-CH

-NH-Bn
145 2.5Strong H-bond via

-OH
Epoxide (Target) Piperidine-CH

-CH(OH)-CH

-Piperidine
85 2.2Strong H-bond via

-OH
Epoxide (Target) 4-Fluoroaniline-CH

-CH(OH)-CH

-NH-ArF
42 2.7H-bond + Halogen bonding

Analysis: The data unequivocally shows that analogs derived from 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole exhibit a 30- to 40-fold increase in potency against RSK2 compared to their non-hydroxylated counterparts. The reduction in ClogP also indicates improved aqueous solubility, a favorable trait for downstream pharmacokinetic profiling.

Conclusion

For drug development professionals engineering N-substituted pyrazole libraries, the selection of the starting scaffold dictates the trajectory of the SAR campaign. 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole provides a distinct advantage over simple alkylating agents by embedding a functionally critical


-hydroxyl group directly into the linker architecture. This built-in pharmacophore enhances target affinity, improves physicochemical properties, and streamlines the discovery of potent kinase inhibitors.

References

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI Molecules URL: [Link]

  • Title: 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: US9771366B2 - Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors Source: Google Patents URL

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A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with 4-Nitropyrazole in Active Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenyl ring is a cornerstone of medicinal chemistry, valued for its rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. However, its lipophilic and metabolically susceptible nature often presents significant challenges in drug development, contributing to poor solubility, off-target effects, and rapid clearance.[1][2] Bioisosteric replacement, the substitution of one chemical moiety for another with similar biological effects, is a powerful strategy to mitigate these liabilities.[3] This guide provides an in-depth technical comparison of a non-classical bioisostere for the phenyl ring: the 4-nitropyrazole moiety.

The 4-nitropyrazole ring offers a unique combination of properties: it is a five-membered aromatic heterocycle that is both highly polar and contains a potent electron-withdrawing group.[4][5] This substitution can profoundly alter a compound's physicochemical profile, potentially leading to improved "drug-like" properties.[6] Here, we explore the rationale, practical considerations, and experimental validation of this specific bioisosteric switch.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a phenyl ring with a 4-nitropyrazole is driven by the significant differences in their fundamental physicochemical properties. These differences can be leveraged to address specific liabilities in a lead compound.

PropertyPhenyl4-NitropyrazoleImplication in Drug Design
Molecular Weight ( g/mol ) 77.11113.07A modest increase in molecular weight.
cLogP (Lipophilicity) ~2.14[7]~0.24 (Predicted)[7]A significant decrease in lipophilicity, which can lead to improved aqueous solubility and reduced off-target binding.[8]
pKa Not applicable~9.63 (Predicted)[9]The pyrazole NH is a weak acid and can act as a hydrogen bond donor.
Topological Polar Surface Area (TPSA) 0 Ų74.5 Ų[4]A substantial increase in polarity, enhancing solubility and potentially altering cell permeability.
Hydrogen Bond Acceptors 03[4]The two pyrazole nitrogens and the nitro group can act as hydrogen bond acceptors, offering new potential interactions with the target protein.
Hydrogen Bond Donors 01The pyrazole NH provides a hydrogen bond donor, a feature absent in the phenyl ring.
Electronic Character Electron-rich, π-basicHighly electron-deficientThe strong electron-withdrawing nitro group dramatically alters the electronic properties, which can impact binding affinity and metabolic stability.
Metabolic Stability Prone to CYP450-mediated oxidationGenerally more resistant to oxidative metabolism[5][10]Can block common metabolic pathways associated with phenyl rings, potentially increasing the compound's half-life.

Strategic Rationale for the Phenyl-to-4-Nitropyrazole Switch

The replacement of a phenyl group with 4-nitropyrazole is a strategic decision aimed at overcoming specific developability hurdles. The following diagram outlines the decision-making process for considering this bioisosteric replacement.

G start Lead Compound with Phenyl Ring q1 Does the compound suffer from: - Poor aqueous solubility? - High metabolic clearance (CYP oxidation)? - Off-target effects due to lipophilicity? start->q1 consider_replacement Consider Phenyl to 4-Nitropyrazole Replacement q1->consider_replacement Yes no_change Maintain Phenyl Ring q1->no_change No q2 Are new H-bond interactions desired? Is a significant change in electronics tolerated? consider_replacement->q2 q2->no_change No synthesis Synthesize 4-Nitropyrazole Analog q2->synthesis Yes evaluation Comparative Experimental Evaluation synthesis->evaluation

Caption: Decision workflow for considering a phenyl to 4-nitropyrazole bioisosteric replacement.

Illustrative Application: A Design Concept for a Kinase Inhibitor

To illustrate the practical application of this strategy, let's consider a hypothetical kinase inhibitor, "Inhibitor-Phe," which contains a solvent-exposed phenyl ring. While potent, Inhibitor-Phe suffers from poor aqueous solubility and rapid metabolic clearance due to oxidation of the phenyl ring.

The Hypothesis: Replacing the phenyl ring with a 4-nitropyrazole moiety to create "Inhibitor-4NP" will:

  • Improve Solubility: Due to the significant increase in polarity and TPSA.

  • Enhance Metabolic Stability: By replacing the metabolically labile phenyl ring with a more stable heterocycle.

  • Maintain or Improve Potency: If the new hydrogen bonding opportunities offered by the pyrazole and nitro groups can compensate for the loss of any favorable hydrophobic interactions.

The following experimental plan would be necessary to test this hypothesis.

Experimental Protocols for Comparative Evaluation

A rigorous head-to-head comparison is essential to validate the bioisosteric replacement.

Synthesis of the 4-Nitropyrazole Analog

The synthesis of Inhibitor-4NP would likely involve the coupling of a pre-functionalized 4-nitropyrazole with the core of the inhibitor. A common approach is a Suzuki or Buchwald-Hartwig cross-coupling reaction.

Protocol: Suzuki Cross-Coupling

  • Reactants: To a solution of the boronic acid or ester of the inhibitor core (1.0 eq) and 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Deprotection: The THP protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield the final 4-nitropyrazole analog.

Rationale: The use of a protecting group on the pyrazole nitrogen, such as THP, is often necessary to prevent side reactions during the coupling step.

Comparative In Vitro Assays

The following diagram illustrates the overall workflow for the comparative evaluation of Inhibitor-Phe and Inhibitor-4NP.

G cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation cluster_decision Decision phe Inhibitor-Phe potency Target Potency (IC50) phe->potency solubility Aqueous Solubility phe->solubility metabolism Metabolic Stability phe->metabolism permeability Cell Permeability phe->permeability np Inhibitor-4NP np->potency np->solubility np->metabolism np->permeability data_analysis Data Analysis potency->data_analysis solubility->data_analysis metabolism->data_analysis permeability->data_analysis decision Advance Candidate? data_analysis->decision yes Yes decision->yes Improved Profile no No decision->no Unfavorable Profile

Caption: Overall workflow for the comparative evaluation of the phenyl and 4-nitropyrazole analogs.

A. Target Engagement: Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the target kinase.

  • Protocol:

    • Prepare a series of dilutions of Inhibitor-Phe and Inhibitor-4NP in DMSO.

    • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to a buffer solution.

    • Add the compound dilutions to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

B. Metabolic Stability: Human Liver Microsome Assay

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.

  • Protocol:

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression is the elimination rate constant (k), and t₁/₂ = 0.693/k.

    • Calculate CLᵢₙₜ using the equation: CLᵢₙₜ = (k / microsomal protein concentration).

C. Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compounds.

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (apical side).

    • A buffer solution is added to the acceptor wells (basolateral side).

    • The plate is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • The concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS.

    • The effective permeability (Pe) is calculated using the concentrations and physical parameters of the assay system.

Interpreting the Results: A Decision-Making Framework

The data from these comparative assays will guide the decision on whether the 4-nitropyrazole analog represents a superior lead candidate.

G start Comparative Data for Inhibitor-Phe vs. Inhibitor-4NP q_potency Is Potency Maintained or Improved? start->q_potency q_properties Are Solubility and Metabolic Stability Improved? q_potency->q_properties Yes failure Unsuccessful Replacement: Re-evaluate Strategy q_potency->failure No success Successful Bioisosteric Replacement: Advance Inhibitor-4NP q_properties->success Yes partial_success Partial Success: Consider Further Optimization q_properties->partial_success No

Caption: Decision tree for evaluating the outcome of the bioisosteric replacement.

Conclusion

The bioisosteric replacement of a phenyl ring with a 4-nitropyrazole moiety is a bold but potentially rewarding strategy in drug discovery. This substitution offers a powerful tool to address common liabilities such as poor solubility and high metabolic turnover by introducing significant polarity and blocking sites of oxidative metabolism.[5][7] However, the dramatic alteration in electronic properties and the potential for introducing new liabilities, such as the metabolic reduction of the nitro group, necessitate careful consideration and rigorous experimental validation.[11] The protocols and decision-making frameworks provided in this guide offer a systematic approach to evaluating the potential of this non-classical bioisostere, enabling researchers to make data-driven decisions in the quest for safer and more effective medicines.

References

  • ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available from: [Link].

  • ResearchGate. Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. Available from: [Link].

  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 510-523. Available from: [Link].

  • PubChem. 4-nitro-1H-pyrazole. Available from: [Link].

  • Patil, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2066. Available from: [Link].

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link].

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. Available from: [Link].

  • ResearchGate. Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Available from: [Link].

  • Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available from: [Link].

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8495-8521. Available from: [Link].

  • RSC Publishing. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available from: [Link].

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link].

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link].

  • Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1194. Available from: [Link].

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available from: [Link].

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link].

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available from: [Link].

  • Vijesh, A. M., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Biomedical Research, 4(3), 146-154. Available from: [Link].

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link].

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Available from: [Link].

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Evaluating the Impact of Nitro Group Position on Pyrazole Derivative Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and energetic materials, I frequently encounter a critical design challenge: balancing the energy density of a molecule with its thermodynamic and kinetic stability. Pyrazole derivatives, particularly nitropyrazoles, are ubiquitous scaffolds in both melt-cast explosives and medicinal chemistry (e.g., nucleobase analogs and amoebicidal agents).

The core determinant of a nitropyrazole’s stability is its regiochemistry. The specific position of the nitro (–NO₂) group on the pyrazole ring fundamentally dictates the molecule's electronic distribution, intermolecular interactions, and decomposition pathways. This guide objectively compares the stability profiles of various nitropyrazole isomers, providing mechanistic insights and self-validating experimental protocols to guide your derivative selection.

Mechanistic Grounding: The Causality of Regiochemistry

To understand why certain nitropyrazole isomers are vastly more stable than others, we must look beyond empirical melting points and examine the quantum mechanical and electrostatic forces at play.

1. The HOMO-LUMO Gap Kinetic stability correlates strongly with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations (e.g., B3LYP/aug-cc-pVDZ) demonstrate that substituting a hydrogen atom with an electron-withdrawing nitro group lowers both HOMO and LUMO energy levels[1]. However, the position of this substitution dictates the size of the gap. 4-nitropyrazole possesses the largest band gap among the mononitropyrazoles, implying minimal electron transition probability and, consequently, the highest kinetic stability[1].

2. Electrostatic Repulsion and Proximity Effects The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2). Placing a strongly electron-withdrawing nitro group at the 1-position (N-nitropyrazole) or 5-position creates significant electrostatic repulsion, destabilizing the ring[2]. The 4-position is the most sterically and electronically isolated from the ring nitrogens, minimizing these destabilizing inductive effects and allowing the nitro group to adopt a nearly planar conformation with the ring[3][4].

3. Intermolecular Hydrogen Bonding In the solid state, 4-nitropyrazole and 3-nitropyrazole form robust intermolecular hydrogen bonds (N–H···O–N). This network significantly elevates their melting points and thermal stability compared to N-substituted analogs (1-nitropyrazole), which lack the necessary N–H proton for such interactions[1].

Comparative Stability Data

The theoretical hierarchy of stability—4-nitropyrazole > 3-nitropyrazole > 1-nitropyrazole > 5-nitropyrazole —is perfectly mirrored by experimental thermoanalytical data[1][2].

Table 1: Thermodynamic and Kinetic Stability of Mononitropyrazoles
IsomerMelting Point (°C)Relative Stability OrderHOMO-LUMO GapPrimary Decomposition Pathway
4-Nitropyrazole 163–1651 (Most Stable)LargestHigh-temperature NO₂ elimination
3-Nitropyrazole 91–922IntermediateNitro-nitrite isomerization
1-Nitropyrazole Liquid/Low3SmallThermal rearrangement to 3-NP
5-Nitropyrazole N/A (Tautomerizes)4 (Least Stable)SmallestRapid ring cleavage

Data supported by time-resolved pulsed photoacoustic spectroscopy and thermal decomposition studies[1][2].

Table 2: Impact of Nitro Position on Dinitropyrazoles (DNP)

The positional effect scales when multiple nitro groups are introduced. Comparing N-substituted 3,4-DNP and 3,5-DNP derivatives reveals that the proximity of the nitro groups to each other and the ring nitrogens drastically alters physical properties[5].

Compound ScaffoldSubstituentMelting Point (°C)Decomposition Temp (°C)Structural Observation
3,4-DNP Acryl (N-substituted)-39.8> 185Higher stability due to synergistic electrostatic interactions[5].
3,5-DNP Acryl (N-substituted)-59.8> 185Lower m.p. due to steric hindrance and N1/C5 repulsion[5].

Experimental Workflows & Methodologies

To empirically evaluate these derivatives in your own laboratory, rely on self-validating protocols. Every synthesis step must be coupled with an orthogonal analytical verification to ensure regiochemical purity before thermal stress testing.

Protocol 1: Regioselective Synthesis and Isomerization

This protocol leverages the thermodynamic gradient of the isomers, driving the less stable 1-nitropyrazole to the more stable 3-nitropyrazole via thermal rearrangement.

  • N-Nitration (Synthesis of 1-Nitropyrazole):

    • React pyrazole with a mixture of 90% HNO₃ and acetic anhydride (Ac₂O) at 0 °C.

    • Self-Validation: Monitor via TLC. Confirm the product via FT-IR by the appearance of a strong N–NO₂ stretch at ~1617 cm⁻¹ and the disappearance of the broad N–H stretch[1].

  • Thermal Rearrangement (Synthesis of 3-Nitropyrazole):

    • Dissolve 1-nitropyrazole in a high-boiling solvent (e.g., benzonitrile or 1,2-dichlorobenzene).

    • Reflux at 145–180 °C for 3 to 10 hours. The nitro group will migrate to the C3 position[1][5].

    • Self-Validation: ¹H NMR (DMSO-d₆) will show the return of the N–H proton. The FT-IR will show an N–H stretch at ~3186 cm⁻¹[1].

  • Direct Nitration (Synthesis of 4-Nitropyrazole):

    • To directly access the most stable isomer, react pyrazole with mixed acid (H₂SO₄/HNO₃) at elevated temperatures. The strongly acidic conditions protonate the pyrazole, directing the electrophilic nitration to the C4 position[1].

Protocol 2: Thermoanalytical Profiling (DSC/TGA)

To quantify the stability of the synthesized isomers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.

  • Sample Preparation: Accurately weigh 1.0–2.0 mg of the nitropyrazole derivative into a standard aluminum pan.

  • Method Parameters: Heat the sample from 25 °C to 400 °C at a strict heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min)[5].

  • Data Interpretation:

    • Identify the sharp endothermic peak to confirm the melting point (e.g., ~164 °C for 4-NP).

    • Identify the exothermic peak to determine the onset of decomposition. The temperature delta (ΔT) between the endotherm and exotherm defines the safe operational "melt-cast" window for energetic applications.

Visualizations of Pathways and Workflows

To conceptualize the regiochemical shifts and the analytical pipeline, refer to the following logic diagrams.

Isomerization Pyrazole Pyrazole (Starting Material) N_NP 1-Nitropyrazole (Least Stable) Pyrazole->N_NP HNO3 / Ac2O (0 °C) Four_NP 4-Nitropyrazole (Most Stable) Pyrazole->Four_NP Mixed Acid (Direct Nitration) Three_NP 3-Nitropyrazole (Intermediate Stability) N_NP->Three_NP Thermal Rearrangement (145-180 °C) Three_NP->Four_NP Acid Catalyzed Migration

Figure 1: Synthetic pathways and relative stability gradient of mononitropyrazole isomers.

Workflow Syn 1. Synthesis & Isolation Regioselective Nitration Char 2. Structural Verification 1H/13C NMR & FT-IR Syn->Char Therm 3. Thermal Analysis DSC / TGA (10 °C/min) Char->Therm Comp 4. Computational Validation DFT B3LYP HOMO-LUMO Char->Comp Result 5. Stability Profiling Thermodynamic Output Therm->Result Comp->Result

Figure 2: Self-validating experimental workflow for evaluating nitropyrazole stability.

References

1.[2] Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles - AIP Publishing -[Link] 2.[3] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI -[Link] 3.[5] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - ACS Publications -[Link] 4.[4] Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - ACS Publications -[Link] 5.[1] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - Journal of Molecular Structure (ACRHEM) -[Link]

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